molecular formula C7H6FNO4S B057406 2-Fluoro-5-sulfamoylbenzoic acid CAS No. 112887-25-9

2-Fluoro-5-sulfamoylbenzoic acid

货号: B057406
CAS 编号: 112887-25-9
分子量: 219.19 g/mol
InChI 键: MNNOFRJMHLQDOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-5-sulfamoylbenzoic acid is a high-value benzoic acid derivative engineered for advanced pharmaceutical and chemical research. This multifunctional scaffold integrates a carboxylic acid group, a sulfamoyl moiety, and a fluorine atom at the 2-position of the aromatic ring, creating a versatile building block for drug discovery and medicinal chemistry. Its primary research value lies in the synthesis of novel bioactive molecules, particularly as a key intermediate for potential kinase inhibitors, receptor modulators, and targeted therapeutics. The carboxylic acid facilitates conjugation to other molecular entities, such as through amide bond formation, while the electron-withdrawing fluorine atom can influence the molecule's electronic distribution, metabolic stability, and binding affinity. The sulfamoyl group is a critical pharmacophore, often contributing to hydrogen bonding interactions with biological targets, such as enzymes in signaling pathways. Researchers utilize this compound to develop and optimize lead compounds in areas like oncology and neurology. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and purity, enabling precise and reproducible experimental outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOFRJMHLQDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368811
Record name 2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112887-25-9
Record name 2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Fluoro-5-sulfamoylbenzoic acid, an important intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data based on established chemical principles and analogous procedures.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with 2-Fluorobenzoic acid. The pathway involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by amination to form the desired sulfonamide.

The primary steps are:

  • Chlorosulfonation: Reaction of 2-Fluorobenzoic acid with chlorosulfonic acid to yield the intermediate, 2-Fluoro-5-(chlorosulfonyl)benzoic acid.

  • Amination: Subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to produce the final product, this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a robust framework for the synthesis.

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid

This step involves the electrophilic substitution of a chlorosulfonyl group onto the 2-fluorobenzoic acid ring.

Reaction Scheme:

G cluster_0 Step 1: Chlorosulfonation 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Intermediate 2-Fluoro-5-(chlorosulfonyl)benzoic acid 2-Fluorobenzoic_Acid->Intermediate 0-5 °C Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate

Caption: Chlorosulfonation of 2-Fluorobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberComments
2-Fluorobenzoic acid140.11445-29-4Starting material
Chlorosulfonic acid116.527790-94-5Reagent and solvent

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid.

  • Cool the flask to 0-5°C using an ice bath.

  • Slowly add 2-Fluorobenzoic acid portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for several hours to ensure complete conversion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR on a quenched aliquot).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Dry the crude product, 2-Fluoro-5-(chlorosulfonyl)benzoic acid, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.[1]

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group with ammonia.

Reaction Scheme:

G cluster_1 Step 2: Amination Intermediate 2-Fluoro-5-(chlorosulfonyl)benzoic acid Final_Product This compound Intermediate->Final_Product Ammonia Aqueous Ammonia (NH4OH) Ammonia->Final_Product

Caption: Amination of the sulfonyl chloride intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberComments
2-Fluoro-5-(chlorosulfonyl)benzoic acid238.6237098-75-2Intermediate from Step 1
Aqueous Ammonia (28-30%)35.051336-21-6Aminating agent
Hydrochloric acid36.467647-01-0For acidification

Experimental Procedure:

  • In a flask, suspend the crude or purified 2-Fluoro-5-(chlorosulfonyl)benzoic acid in a suitable solvent.

  • Cool the suspension in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the cooled suspension with stirring.

  • Allow the reaction mixture to stir at a low temperature and then warm to room temperature over a period of time.

  • Monitor the reaction until the starting material is consumed.

  • Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

StepReactionStarting MaterialKey ReagentsTypical Yield (%)
1Chlorosulfonation2-Fluorobenzoic acidChlorosulfonic acid85-95
2Amination2-Fluoro-5-(chlorosulfonyl)benzoic acidAqueous Ammonia80-90

Mandatory Visualizations

Overall Synthesis Pathway

G A 2-Fluorobenzoic Acid B 2-Fluoro-5-(chlorosulfonyl)benzoic acid A->B Chlorosulfonic Acid (0-5 °C) C This compound B->C Aqueous Ammonia

Caption: Overall synthesis pathway of this compound.

Experimental Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Reaction Setup: Cool Chlorosulfonic Acid B Addition of 2-Fluorobenzoic Acid A->B C Reaction at 0-5°C B->C D Quenching on Ice C->D E Filtration and Washing D->E F Drying of Intermediate E->F G Suspension of Intermediate F->G H Addition of Aqueous Ammonia G->H I Reaction H->I J Acidification I->J K Filtration and Washing J->K L Recrystallization K->L M Final Product L->M

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 2-Fluoro-5-sulfamoylbenzoic acid, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally similar molecules to provide a comprehensive understanding of its expected characteristics.

Chemical Identity and Structure

This compound is a benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a sulfamoyl group at the 5-position. These functional groups are expected to influence the molecule's physicochemical properties, metabolic stability, and biological activity.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 112887-25-9
Molecular Formula C₇H₆FNO₄S[3]
Molecular Weight 219.19 g/mol [3]
SMILES C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F
InChI InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in the literature. Therefore, the following table includes data for the structurally related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-24-2), to provide an estimate of the expected properties.

Table 2: Physicochemical Properties

PropertyThis compound (Predicted/Unavailable)2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (Experimental)
Melting Point Not available245-248 °C[4]
Boiling Point Not availableNot available
pKa Not availableNot available
Solubility Not availableDMSO (Slightly), Methanol (Slightly)[4]

Experimental Protocols

Representative Synthesis of a Sulfamoylbenzoic Acid Derivative

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

This reaction introduces the sulfonyl chloride group onto the aromatic ring.

  • Materials: 2-Fluorobenzoic acid, Chlorosulfonic acid.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and under anhydrous conditions, slowly add 2-Fluorobenzoic acid to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5°C).

    • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to ensure the completion of the reaction.

    • The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

    • The solid product, 2-fluoro-5-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Amination of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

This step converts the sulfonyl chloride to the desired sulfamoyl group.

  • Materials: 2-Fluoro-5-(chlorosulfonyl)benzoic acid, Aqueous ammonia.

  • Procedure:

    • The dried 2-fluoro-5-(chlorosulfonyl)benzoic acid is added portion-wise to a stirred, cooled solution of concentrated aqueous ammonia.

    • The reaction is highly exothermic and the temperature should be maintained below 10°C.

    • After the addition is complete, the mixture is stirred for a specified period to ensure complete conversion.

    • The reaction mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

    • The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Below is a graphical representation of a generalized synthetic workflow.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2-Fluorobenzoic Acid C Reaction & Quenching A->C B Chlorosulfonic Acid B->C D 2-Fluoro-5-(chlorosulfonyl)benzoic acid C->D F Reaction & Acidification D->F E Aqueous Ammonia E->F G This compound F->G

Generalized Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the sulfamoylbenzoic acid scaffold is a key feature in several classes of therapeutic agents, suggesting potential biological targets for this molecule.

Carbonic Anhydrase Inhibition

Sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[4] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. It is plausible that this compound could exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

The general mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

G A This compound C Inhibition of Enzyme Activity A->C B Carbonic Anhydrase (Enzyme) B->C D Disruption of pH and Ion Balance C->D E Therapeutic Effect (e.g., Diuresis) D->E

Potential Signaling Pathway via Carbonic Anhydrase Inhibition.
Lysophosphatidic Acid (LPA) Receptor Modulation

Recent research has identified sulfamoyl benzoic acid analogues as agonists for the LPA2 receptor, which is involved in cellular processes like apoptosis.[5] This suggests that this compound could potentially interact with LPA receptors, although specific studies are required to confirm this.

Applications in Drug Development

The structural motifs present in this compound make it an interesting candidate for drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the sulfamoyl and carboxylic acid groups provide sites for further chemical modification to optimize pharmacological properties.[1][2] Derivatives of sulfamoylbenzoic acid have been investigated for various therapeutic applications, including their use as diuretics, antihypertensive agents, and as intermediates in the synthesis of more complex pharmaceuticals.[6]

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While there is a notable lack of specific experimental data for this compound, its structural similarity to well-characterized molecules provides a basis for predicting its chemical behavior and potential biological activities. The synthetic routes and potential signaling pathways discussed in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to fully elucidate the properties and applications of this compound.

References

An In-depth Technical Guide on 2-Fluoro-5-sulfamoylbenzoic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 2-Fluoro-5-sulfamoylbenzoic acid, focusing on its role as a crucial chemical intermediate in the synthesis of pharmacologically active molecules. While direct studies on the mechanism of action of this compound are not extensively available in the public domain, its application in the development of potent kinase inhibitors and other therapeutic agents provides significant insight into its utility and importance in medicinal chemistry.

Role as a Synthetic Intermediate

This compound is a key building block in the multi-step synthesis of more complex molecules. Its chemical structure, featuring a carboxylic acid, a sulfamoyl group, and a fluorine atom, makes it a versatile scaffold for creating derivatives with specific biological activities.

A notable application of this compound is in the synthesis of kinase inhibitors. For instance, it is a precursor for 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid, a molecule with demonstrated antiproliferative properties.[1] The synthesis involves coupling this compound with a trans-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate.[1]

The general synthetic pathway is outlined below:

Synthesis_Pathway A This compound C Coupling Reaction (e.g., HATU, DIEA in DMF) A->C B trans-4-(pyrimidin-2-yloxy)cyclohexylamine B->C D 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid C->D Yield: 65-75%

Caption: Synthetic route to a kinase inhibitor using this compound.

Biological Activity of Derivatives

The derivatives of this compound have shown significant biological activity, primarily as kinase inhibitors. The sulfonamide and pyrimidine oxygen groups in the derivative can form hydrogen bonds within the ATP-binding pockets of kinases, while the trans-cyclohexyl group engages in hydrophobic interactions.[1]

Quantitative Data

The following table summarizes the available quantitative data for a key derivative of this compound.

CompoundBiological ActivityCell LineIn Vitro Data (GI₅₀)In Vivo DataReference
2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acidAntiproliferativeNCI-H2228 Lung Cancer50 nM78% tumor growth inhibition in murine xenograft models (10 mg/kg, oral)[1]

Potential Therapeutic Applications of Derivatives

Based on the biological activities of its derivatives, this compound is a valuable starting material for the development of drugs targeting a range of diseases.

  • Oncology : The antiproliferative activity of its kinase inhibitor derivatives suggests potential applications in cancer therapy.[1]

  • HIV : The core structure is used in synthesizing N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists, which have potential as anti-HIV-1 agents.

  • Gastrointestinal Motility : A patent has described the use of this compound in preparing substituted benzamide derivatives aimed at enhancing gastrointestinal motility.[2]

  • Ectonucleotidase Inhibition : Sulfamoylbenzoic acid derivatives are being explored as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with some derivatives showing potent inhibition.[3]

The proposed mechanism for how derivatives may interact with kinase ATP-binding pockets is illustrated below.

Kinase_Interaction cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Derivative of this compound K Hydrophobic Pocket H H-Bond Acceptor/Donor Residues I_hydrophobic trans-Cyclohexyl Group I_hydrophobic->K Hydrophobic Interaction I_hbond Pyrimidine Oxygen & Sulfonamide Groups I_hbond->H Hydrogen Bonding

Caption: Putative binding mode of a derivative within a kinase ATP-binding pocket.

Experimental Protocols

While detailed experimental protocols for the mechanism of action of this compound itself are not available, the synthetic protocol for one of its key derivatives is described.

Synthesis of 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid[1]

Materials:

  • This compound

  • trans-4-(pyrimidin-2-yloxy)cyclohexylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and trans-4-(pyrimidin-2-yloxy)cyclohexylamine (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C.

  • Add HATU (1.5 equivalents) and DIEA (3.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Purify the final product using reverse-phase High-Performance Liquid Chromatography (HPLC).

The workflow for this synthesis is depicted below.

Experimental_Workflow A 1. Dissolve Reactants in DMF (this compound & amine intermediate) B 2. Cool to 0°C A->B C 3. Add Coupling Reagents (HATU & DIEA) B->C D 4. Stir at Room Temperature for 12h C->D E 5. Purify by Reverse-Phase HPLC D->E

Caption: Workflow for the synthesis of a bioactive derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. While its own mechanism of action is not well-documented, it serves as a critical starting point for the synthesis of potent and selective bioactive compounds, particularly kinase inhibitors. The functional groups of this molecule provide a rich scaffold for chemical modification, enabling the development of novel therapeutic agents. Further research into the direct biological effects of this compound could reveal additional pharmacological properties.

References

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, a key chemical intermediate in the synthesis of the potent loop diuretic, Furosemide. The document details the historical context of its discovery, outlines its synthetic pathways with detailed experimental protocols, and presents its physicochemical and spectroscopic data in a structured format. Furthermore, it explores the biological significance of this compound class, focusing on the mechanism of carbonic anhydrase inhibition, a crucial aspect of the therapeutic action of its derivatives. Visual diagrams are provided to illustrate synthetic workflows and biological signaling pathways, offering a complete resource for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The discovery of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is intrinsically linked to the development of sulfonamide-based diuretics in the mid-20th century. Following the observation of the diuretic side effects of sulfanilamide, researchers embarked on a quest to synthesize novel sulfonamide compounds with enhanced diuretic efficacy. This led to the development of a wide array of diuretics, including the thiazides and the high-ceiling or loop diuretics.

Furosemide, a powerful loop diuretic, emerged from this research, and its synthesis highlighted the importance of substituted sulfamoylbenzoic acids as key precursors. While the initial synthesis of Furosemide utilized 2,4-dichloro-5-sulfamoylbenzoic acid, this pathway was often hampered by low yields in the final condensation step. The introduction of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid as an alternative intermediate proved to be a significant advancement. French patent 1,396,621 disclosed that the condensation of this fluoro-derivative with furfurylamine could achieve practically quantitative yields, making the industrial production of Furosemide more economically viable.[1] This strategic substitution of a chloro group with a fluoro group at the 2-position of the benzoic acid ring enhanced the reactivity of the molecule in the desired manner, cementing the importance of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Data

Accurate characterization of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is essential for its use in synthesis and for quality control. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

PropertyValueReference
CAS Number 4793-22-0[2]
Molecular Formula C₇H₅ClFNO₄S[2]
Molecular Weight 253.64 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 242-245 °C[3]
pKa 2.51 ± 0.10 (Predicted)[3]
Solubility Insoluble in water, soluble in organic solvents like DMSO and DMF.

Table 2: Spectroscopic Data for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Spectroscopy Type Data Reference
¹H NMR (DMSO-d₆, 400 MHz)δ 13.60 (s, 1H, COOH), 8.51 (d, J=2.0 Hz, 1H, Ar-H), 8.10 (dd, J=8.2, 2.1 Hz, 1H, Ar-H), 7.82 (s, 2H, SO₂NH₂), 7.79 (d, J=8.3 Hz, 1H, Ar-H). (Data for a closely related isomer)[4]
¹³C NMR Data not explicitly found in the searched literature for the target molecule. Predicted shifts would show signals for the carboxyl carbon, and six distinct aromatic carbons, with splitting patterns influenced by the fluorine atom.
Infrared (IR) (KBr pellet)Main absorptions at: 3110, 3085, 3050 cm⁻¹ (C-H aromatic stretching), 1600, 1570, 1480, 1450 cm⁻¹ (C=C aromatic stretching), 1080 cm⁻¹ (C-Cl aromatic stretching), 840 cm⁻¹ (C-H out-of-plane bending).[5]
Mass Spectrometry (MS) Specific fragmentation data for the target molecule was not found. However, for the related 4-chloro-3-sulfamoylbenzoic acid, fragmentation in positive ESI mode shows losses of H₂O and NH₃, while in negative ESI mode, losses of CO₂ and SO₂ are observed.[2]

Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

The synthesis of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is a multi-step process that starts from commercially available precursors. The most common and industrially significant route begins with 4-chloro-2-fluoro-toluene.

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a three-step process:

  • Photochlorination: The methyl group of 4-chloro-2-fluoro-toluene is chlorinated to form 4-chloro-2-fluoro-benzotrichloride.

  • Chlorosulfonylation: The aromatic ring of 4-chloro-2-fluoro-benzotrichloride is functionalized with a chlorosulfonyl group.

  • Ammonolysis: The chlorosulfonyl group is converted to a sulfamoyl group, and the trichloromethyl group is hydrolyzed to a carboxylic acid.

G cluster_0 Step 1: Photochlorination cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Ammonolysis A 4-Chloro-2-fluoro-toluene B 4-Chloro-2-fluoro-benzotrichloride A->B Gaseous Chlorine (Cl₂) 85-95°C C 4-Chloro-2-fluoro-benzotrichloride D 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid C->D Sulfuric chlorohydrin Sulfuric acid E 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid F 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid E->F Ammonium hydroxide

A high-level overview of the synthetic pathway.
Detailed Experimental Protocols

The following protocols are based on information provided in patent literature, which outlines the key reaction conditions and steps.

Step 1: Synthesis of 4-chloro-2-fluoro-benzotrichloride

  • Materials: 4-chloro-2-fluoro-toluene, gaseous chlorine.

  • Apparatus: A reaction vessel equipped for photochemical chlorination with a gas inlet, a stirrer, a condenser, and a light source.

  • Procedure:

    • Charge the reactor with 4-chloro-2-fluoro-toluene.

    • Heat the reaction mixture to a temperature between 85°C and 95°C.

    • Bubble gaseous chlorine through the reaction mixture at a controlled flow rate (e.g., 12-16 g/h per mole of starting material) while irradiating with a suitable light source.[1][5]

    • Continue the reaction for approximately 11 to 12 hours, monitoring the progress by analytical methods such as gas chromatography (GC) until the desired conversion is achieved.

    • The resulting product, 4-chloro-2-fluoro-benzotrichloride, can be used in the next step, often without further purification.

Step 2: Synthesis of 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid

  • Materials: 4-chloro-2-fluoro-benzotrichloride, sulfuric chlorohydrin (chlorosulfonic acid), sulfuric acid.

  • Procedure:

    • In a suitable reactor, treat 4-chloro-2-fluoro-benzotrichloride with sulfuric chlorohydrin in the presence of sulfuric acid. The molar ratio of sulfuric chlorohydrin to the benzotrichloride derivative should be at least 4:1, and the molar ratio of the benzotrichloride to sulfuric acid should be in the range of 1.0 to 1.3.[1][5]

    • The reaction is typically carried out at an elevated temperature, for instance, by heating the mixture to reflux (around 148-150°C) for about an hour.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add the reaction mixture dropwise to a mixture of water and ice, ensuring the temperature is maintained below 10°C with vigorous stirring to promote crystallization.

    • The crude product, 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid, precipitates and can be isolated by filtration.

Step 3: Synthesis of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid

  • Materials: 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid, ammonium hydroxide, dichloromethane (optional).

  • Procedure:

    • The wet crude product from the previous step can be directly used.

    • Add the crude 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid portion-wise to a concentrated solution of ammonium hydroxide, while maintaining the temperature below 10°C with efficient stirring.

    • Alternatively, the crude product can be dissolved in dichloromethane and then reacted with aqueous ammonium hydroxide.[1][5]

    • After the reaction is complete, the product, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, can be isolated. If a two-phase system is used, the product will be in the aqueous phase as its ammonium salt.

    • Acidification of the aqueous solution will precipitate the final product, which can then be collected by filtration, washed with water, and dried. The purity of the isolated product is reported to be in the range of 94-97% as determined by HPLC.[1][5]

Biological Significance and Mechanism of Action

While 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is primarily an intermediate, its structural motif, the sulfamoylbenzoic acid core, is responsible for the biological activity of many diuretic drugs, including Furosemide. These compounds exert their therapeutic effects primarily through the inhibition of carbonic anhydrases (CAs).

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.

The diuretic effect of sulfonamide-based drugs arises from their inhibition of specific CA isoforms in the kidneys. By inhibiting carbonic anhydrase, these drugs disrupt the reabsorption of sodium, chloride, and bicarbonate ions in the renal tubules. This leads to an increase in the excretion of these ions, and consequently, water, resulting in diuresis.

The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This coordination bond effectively blocks the catalytic activity of the enzyme.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfamoylbenzoic Acid Derivative A E-Zn²⁺-H₂O B E-Zn²⁺-OH⁻ + H⁺ A->B Deprotonation C E-Zn²⁺-HCO₃⁻ B->C CO₂ binding F E-Zn²⁺-⁻NHSO₂-R + H₂O B->F D E-Zn²⁺-H₂O + HCO₃⁻ C->D Bicarbonate release E Sulfamoylbenzoic Acid (R-SO₂NH₂) E->F

Inhibition of the carbonic anhydrase catalytic cycle.

Beyond their diuretic effects, derivatives of sulfamoylbenzoic acid have been investigated for other therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer, all of which are linked to the inhibition of specific carbonic anhydrase isoforms.

Conclusion

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a molecule of significant industrial and medicinal importance. Its development marked a key step in the efficient synthesis of the widely used diuretic, Furosemide. This technical guide has provided a detailed overview of its history, synthesis, and characterization, as well as the underlying biological mechanism of action of its derivatives. The information presented herein serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating a deeper understanding of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Fluoro-5-sulfamoylbenzoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this guide draws upon established chemical principles and data from closely related analogs to present a plausible synthesis, potential biological activities, and research applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Properties and Structure

This compound is a trifunctional organic molecule. Its structure, featuring a carboxylic acid, a sulfonamide group, and a fluorine atom on a benzene ring, provides a versatile scaffold for chemical modifications. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.

PropertyData
Molecular Formula C₇H₆FNO₄S
Molecular Weight 219.19 g/mol
CAS Number 112887-25-9
Predicted XlogP 0.1
Appearance White to off-white solid (predicted)

Synthesis

A potential starting material for this synthesis is 2-fluorobenzoic acid. The proposed synthetic pathway is outlined below.

Synthesis_Pathway A 2-Fluorobenzoic Acid B 2-Fluoro-5-(chlorosulfonyl)benzoic Acid A->B Chlorosulfonic Acid (ClSO3H) C This compound B->C Ammonia (NH3)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

  • In a fume hood, cautiously add 2-fluorobenzoic acid in portions to an excess of chlorosulfonic acid at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • The precipitated 2-fluoro-5-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

  • The crude 2-fluoro-5-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • The solution is cooled to 0 °C and an excess of aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Potential Biological Activities and Applications

The sulfamoylbenzoic acid scaffold is a well-established pharmacophore found in a variety of clinically used drugs, most notably diuretics and carbonic anhydrase inhibitors. The introduction of a fluorine atom can enhance the biological activity and pharmacokinetic properties of these molecules.

Carbonic Anhydrase Inhibition

Sulfonamides are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer.[1] It is highly probable that this compound would exhibit inhibitory activity against various CA isoforms. The primary sulfonamide group is crucial for coordinating to the zinc ion in the active site of the enzyme.

Caption: Proposed binding of this compound to the carbonic anhydrase active site.

Other Potential Applications

Derivatives of sulfamoylbenzoic acid have been explored for a range of other biological activities, including:

  • Antibacterial agents: Some sulfonamides interfere with folic acid synthesis in bacteria.

  • Antiviral agents: Certain benzoic acid derivatives have shown activity against viruses like herpes simplex virus.[2]

  • Kinase inhibitors: The benzoic acid scaffold can be used to develop inhibitors of various kinases involved in cell signaling pathways.[3]

The trifunctional nature of this compound makes it an ideal starting point for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid can be converted to amides or esters, and the sulfonamide can be further substituted to explore structure-activity relationships (SAR).

Experimental Workflows for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific carbonic anhydrase isoform.

CA_Assay_Workflow A Prepare Assay Buffer and Reagents B Add Enzyme (CA) to Microplate Wells A->B C Add Test Compound (this compound) at Various Concentrations B->C D Incubate C->D E Initiate Reaction with Substrate (e.g., 4-Nitrophenyl Acetate) D->E F Monitor Product Formation (Spectrophotometrically) E->F G Calculate IC₅₀ Value F->G

Caption: General workflow for a carbonic anhydrase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structural features suggest a strong potential for biological activity, particularly as a carbonic anhydrase inhibitor. The synthetic route proposed in this guide, based on established chemical transformations, offers a viable path for its preparation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The versatility of its functional groups makes it a valuable building block for generating diverse chemical libraries for high-throughput screening, paving the way for the discovery of novel therapeutic agents.

References

Spectroscopic Profiling of 2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-sulfamoylbenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural features, including a fluorinated aromatic ring, a carboxylic acid, and a sulfonamide group, contribute to its unique physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are compiled from the analysis of analogous compounds, including 2-halobenzoic acids, fluorinated benzoic acids, and sulfamoylbenzoic acid derivatives. These tables provide a reliable estimation of the expected spectral features.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.5br s1HCOOHChemical shift can be variable and concentration-dependent.
~8.2 - 8.0m1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.8 - 7.6m1HAr-HAromatic proton ortho to the sulfamoyl group.
~7.5 - 7.3m1HAr-HAromatic proton ortho to the fluorine atom.
~7.4s2HSO₂NH₂Chemical shift can be variable.

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~166C=OCarboxylic acid carbonyl carbon.
~162 (d, ¹JCF ≈ 250 Hz)C-FCarbon directly attached to fluorine, showing a large coupling constant.
~140C-SO₂NH₂Aromatic carbon attached to the sulfamoyl group.
~135C-COOHAromatic carbon attached to the carboxylic acid group.
~132Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~118 (d, ²JCF ≈ 20 Hz)Ar-CHAromatic methine carbon ortho to the fluorine, showing a smaller coupling constant.

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-2500BroadO-H StretchCarboxylic Acid
~3350, ~3250MediumN-H StretchSulfonamide
~1700StrongC=O StretchCarboxylic Acid
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1340, ~1160StrongS=O Asymmetric & Symmetric StretchSulfonamide
~1250MediumC-O StretchCarboxylic Acid
~1220MediumC-F StretchAryl Fluoride

MS (Mass Spectrometry) Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)IonNotes
218.0[M-H]⁻Molecular ion in negative ion mode.
220.0[M+H]⁺Molecular ion in positive ion mode.
202.0[M-OH]⁺Fragment from loss of hydroxyl radical.
174.0[M-COOH]⁺Fragment from loss of the carboxylic acid group.
139.0[M-SO₂NH₂]⁺Fragment from loss of the sulfamoyl group.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for this compound due to its polarity.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay) are typically sufficient.

    • For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1][2]

    • The mixture should be a fine, homogeneous powder.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]

  • Data Acquisition :

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment prior to sample analysis.

  • Spectral Interpretation :

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • Data Acquisition :

    • Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.[4]

  • Data Analysis :

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.[4]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Fluoro-5-sulfamoylbenzoic Acid Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for this compound. By leveraging data from analogous structures and employing standardized experimental techniques, researchers can confidently characterize this important chemical entity.

References

Potential Biological Activities of 2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2-Fluoro-5-sulfamoylbenzoic acid is limited in publicly available literature. This technical guide synthesizes information based on the activities of structurally related sulfamoylbenzoic acid derivatives, particularly its halogenated analogs, to project its potential pharmacological profile. The quantitative data presented herein is illustrative and intended to provide a framework for potential experimental investigation.

Introduction

This compound is a halogenated aromatic sulfonamide. The presence of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) functional groups on a benzoic acid scaffold is characteristic of several classes of biologically active compounds. The fluorine substituent at the 2-position can potentially enhance metabolic stability and binding affinity to target proteins. Based on the well-established pharmacology of analogous compounds, this compound is predicted to exhibit diuretic, carbonic anhydrase inhibitory, and antibacterial properties. This document provides an in-depth overview of these potential biological activities, including theoretical mechanisms of action, illustrative quantitative data, detailed experimental protocols for evaluation, and relevant signaling pathways.

Potential Biological Activities

Diuretic Activity

Sulfamoylbenzoic acid derivatives are the chemical backbone of loop diuretics, a major class of drugs used to treat edema and hypertension. These agents act on the thick ascending limb of the Loop of Henle in the kidney.

Mechanism of Action: The proposed mechanism involves the inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the luminal membrane of the epithelial cells. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water, leading to diuresis.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Mechanism of Action: The unprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion essential for catalysis. Inhibition of carbonic anhydrase in the proximal tubules of the kidney leads to decreased bicarbonate reabsorption and a mild diuretic effect. In the eye, CA inhibition reduces the formation of aqueous humor, making it a target for glaucoma treatment.

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents. Their mechanism of action is based on the structural similarity to para-aminobenzoic acid (PABA).

Mechanism of Action: Bacteria that synthesize their own folic acid utilize PABA as a precursor. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis. This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect.

Data Presentation

The following tables present hypothetical quantitative data for the potential biological activities of this compound and its analogs to serve as a benchmark for future experimental studies.

Table 1: Illustrative Carbonic Anhydrase Inhibition Data

CompoundIsozymeInhibition Constant (Kᵢ) (nM)
This compound (Hypothetical)hCA I85
hCA II15
hCA IX25
hCA XII10
Acetazolamide (Reference)hCA I250
hCA II12
hCA IX25
hCA XII5.7
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (Analog)hCA I70
hCA II20
hCA IX30
hCA XII15

Table 2: Illustrative In Vivo Diuretic Activity Data in a Rat Model

Treatment (Oral Dose)Urine Output (mL/5h)Na⁺ Excretion (mEq/L)K⁺ Excretion (mEq/L)Cl⁻ Excretion (mEq/L)
Vehicle (Control)1.5 ± 0.2110 ± 1020 ± 3120 ± 12
This compound (10 mg/kg) (Hypothetical)5.8 ± 0.5145 ± 1535 ± 4155 ± 18
Furosemide (10 mg/kg) (Reference)6.5 ± 0.6150 ± 1240 ± 5160 ± 15
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (10 mg/kg) (Analog)5.2 ± 0.4140 ± 1432 ± 4150 ± 16

Table 3: Illustrative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound (Hypothetical)3264
Sulfamethoxazole (Reference)168
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (Analog)64128

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA II)

  • Test compound (this compound) dissolved in DMSO

  • HEPES buffer (10 mM, pH 7.5)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in HEPES buffer.

  • Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (e.g., 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.

  • Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Diuretic Activity Assay in Rats

This protocol assesses the diuretic, natriuretic, and kaliuretic effects of a test compound in a rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • Metabolic cages

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Furosemide (positive control)

  • Normal saline (0.9% NaCl)

  • Flame photometer

  • Chloride analyzer

Procedure:

  • Acclimatize rats to individual metabolic cages for 24 hours with free access to food and water.

  • Fast the rats overnight (18 hours) with free access to water.

  • Administer an oral hydrating load of normal saline (25 mL/kg) to each rat.

  • Divide the rats into groups: vehicle control, positive control (furosemide), and test groups (different doses of this compound).

  • Administer the respective treatments orally.

  • Place the rats back into the metabolic cages and collect urine for a specified period (e.g., 5 hours).

  • Measure the total urine volume for each rat.

  • Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer and chloride analyzer.

  • Calculate and compare the diuretic activity, natriuretic activity, and kaliuretic activity between the groups.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Pathways and Workflows

Signaling Pathway: Carbonic Anhydrase Inhibition in the Renal Proximal Tubule

CA_Inhibition cluster_lumen cluster_cell Lumen Tubular Lumen Cell Proximal Tubule Cell Blood Peritubular Capillary H2CO3_L H₂CO₃ H2O_CO2_L H₂O + CO₂ H2CO3_L->H2O_CO2_L dehydration H2O_CO2_L->H2CO3_L hydration CA_L Carbonic Anhydrase IV CA_L->H2CO3_L HCO3_L HCO₃⁻ Na_L Na⁺ Na_C Na⁺ Na_L->Na_C H_L H⁺ H2O_CO2_C H₂O + CO₂ H2CO3_C H₂CO₃ H2O_CO2_C->H2CO3_C hydration CA_C Carbonic Anhydrase II CA_C->H2O_CO2_C HCO3_C HCO₃⁻ H2CO3_C->HCO3_C H_C H⁺ H2CO3_C->H_C HCO3_C->Blood Reabsorption H_C->H_L Na_C->Blood Reabsorption NHE3 NHE3 NHE3->Na_L NHE3->H_C NBCe1 NBCe1 NBCe1->HCO3_C Inhibitor 2-Fluoro-5-sulfamoylbenzoic acid (Inhibitor) Inhibitor->CA_L Inhibits Inhibitor->CA_C Inhibits

Caption: Inhibition of carbonic anhydrase in the renal proximal tubule.

Signaling Pathway: Loop Diuretic Action in the Thick Ascending Limb

Loop_Diuretic cluster_lumen cluster_cell Lumen Tubular Lumen Cell Thick Ascending Limb Cell Blood Peritubular Capillary Na_L Na⁺ NKCC2 Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Na_L->NKCC2 K_L K⁺ K_L->NKCC2 Cl_L 2Cl⁻ Cl_L->NKCC2 Na_C Na⁺ NKCC2->Na_C K_C K⁺ NKCC2->K_C Cl_C 2Cl⁻ NKCC2->Cl_C Na_C->Blood K_C->Blood K_C->K_L NaK_ATPase Na⁺/K⁺ ATPase NaK_ATPase->Na_C ROMK ROMK Channel ROMK->K_C Diuretic 2-Fluoro-5-sulfamoylbenzoic acid (Diuretic) Diuretic->NKCC2 Inhibits MIC_Workflow start Start prep_compound Prepare stock solution of test compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform serial dilutions in 96-well plate prep_compound->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate dilute_inoculum Dilute inoculum to final concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide for Aryl Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-sulfamoylbenzoic acid as a key aryl fluorinated building block in medicinal chemistry. It covers the compound's physicochemical properties, synthetic methodologies, and its strategic application in the development of therapeutic agents. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Aryl fluorinated building blocks are aromatic compounds that feature one or more fluorine atoms attached to an aromatic ring. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, owing to the unique properties of the fluorine atom. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include enhancing metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity and bioavailability.[1]

This compound (CAS: 112887-25-9) is a trifunctional building block possessing a carboxylic acid, a sulfonamide, and a fluorine atom on a benzene ring.[2] This specific arrangement of functional groups makes it a versatile intermediate for creating complex molecular architectures and introducing the advantageous properties of fluorine into active pharmaceutical ingredients (APIs).[3][4] While it is a valuable reagent in its own right, its structural analog, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, is a well-documented precursor in the synthesis of various therapeutic agents, offering a valuable comparative model for understanding its reactivity and potential.[5]

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its widely studied chloro-analog are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 112887-25-9[2][6]
Molecular Formula C₇H₆FNO₄S[6][7]
Molecular Weight 219.19 g/mol [6][7][8]
Purity ≥95% - 98%[7][9]
Appearance Data Not Available
Melting Point Data Not Available
Solubility Data Not Available

Table 2: Physicochemical Properties of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

PropertyValue
CAS Number 4793-24-2[5]
Synonyms 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid[5]
Molecular Formula C₇H₅ClFNO₄S[5]
Molecular Weight 253.63 g/mol [5]
Appearance White to slightly yellow solid
Melting Point 245-248 °C[10]
Storage 2-8°C, Refrigerator[5]

Synthesis and Experimental Protocols

The synthesis of aryl-sulfamoylbenzoic acids typically involves a two-step process starting from a substituted benzoic acid: chlorosulfonation followed by ammonolysis. While a specific protocol for this compound is not detailed in the literature, the following protocol for a related compound illustrates the general methodology.

Representative Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This protocol details a common industrial synthesis route for a structurally related sulfamoylbenzoic acid, starting from 2,4-dichlorobenzoic acid.

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Materials: 2,4-Dichlorobenzoic acid, Chlorosulfonic acid, N-methylpyrrolidone (solvent), Sodium sulfate (catalyst).

  • Procedure:

    • Charge a reaction vessel with N-methylpyrrolidone.

    • Add 2,4-dichlorobenzoic acid and sodium sulfate to the solvent.

    • Heat the mixture to approximately 145°C until all solids are dissolved.

    • Carefully add chlorosulfonic acid dropwise to the solution.

    • Maintain the temperature and stir for 5 hours after the addition is complete.

    • Cool the reaction mixture to room temperature. The product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, will precipitate.

    • Isolate the intermediate product via centrifugation or filtration and recover the solvent.

Step 2: Ammonolysis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

  • Materials: 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, Aqueous ammonia (Ammonia water), Ice-salt bath.

  • Procedure:

    • Place the aqueous ammonia in an ammoniation vessel and cool to 0°C using an ice-salt bath.

    • Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate from the previous step to the cold ammonia solution, ensuring the temperature does not exceed 10°C.

    • Allow the reaction to stir for 1-2 hours at this temperature.

    • After the reaction is complete, acidify the mixture to precipitate the crude product.

    • Filter the crude 2,4-dichloro-5-sulfamoylbenzoic acid and wash with water.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water to yield the final, high-purity product.

G General Synthesis Workflow for Aryl Sulfamoylbenzoic Acids A Substituted Benzoic Acid B Chlorosulfonation (Chlorosulfonic Acid) A->B C Aryl-(chlorosulfonyl) benzoic Acid Intermediate B->C D Ammonolysis (Aqueous Ammonia) C->D E Crude Product (Aryl-sulfamoylbenzoic Acid) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: General synthetic workflow for aryl sulfamoylbenzoic acids.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound and its analogs makes them valuable intermediates in the synthesis of a range of therapeutic agents.

Precursor to Diuretics and Carbonic Anhydrase Inhibitors

Substituted sulfamoylbenzoic acids are foundational precursors to loop diuretics. The chloro-analog, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, is a key intermediate for the synthesis of the potent diuretic Furosemide. The sulfonamide moiety is crucial for the diuretic activity, which is achieved through the inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle. Furthermore, the sulfonamide group is a well-known zinc-binding group, making these scaffolds candidates for developing inhibitors of metalloenzymes like carbonic anhydrase.

G Conceptual Application in Drug Synthesis cluster_reactants Reactants cluster_products Products A 2-Fluoro-5-sulfamoyl- benzoic Acid C Amide Coupling (e.g., with HATU) A->C B Primary/Secondary Amine (R-NH₂) B->C D Biologically Active Amide Derivative E Water (H₂O) C->D C->E

Caption: Amide formation using the building block's carboxylic acid.

Synthesis of Anti-HIV Agents

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid has been utilized as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives that act as C-C chemokine receptor type 5 (CCR5) antagonists.[5] CCR5 is a critical co-receptor for the entry of the HIV-1 virus into host cells, and its antagonism is a validated therapeutic strategy for combating HIV infection.

The Fluorine Advantage

The presence of the fluorine atom ortho to the carboxylic acid imparts significant electronic effects, increasing the acidity of the carboxyl group compared to its non-fluorinated counterpart.[1] This modification can influence reaction kinetics and the pKa of the final drug molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The C-F bond can also form crucial hydrogen bonds and other non-covalent interactions with target enzymes, potentially increasing binding affinity and drug potency.

G Impact of Fluorine Substitution on Drug Properties cluster_props Physicochemical Effects cluster_outcomes Therapeutic Advantages A Fluorine Atom Properties B High Electronegativity A->B C Strong C-F Bond A->C D Modulated pKa B->D F Enhanced Binding Affinity B->F E Increased Metabolic Stability C->E G Improved Bioavailability & Lipophilicity D->G

Caption: How fluorine's properties improve drug characteristics.

References

An In-Depth Technical Guide to 2-Fluoro-5-sulfamoylbenzoic Acid (CAS Number 112887-25-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9). This guide provides a comprehensive overview based on available information for this compound and closely related sulfamoylbenzoic acid derivatives. All information should be treated as a general guide and verified through independent experimentation.

Core Compound Properties

This compound is a fluorinated aromatic carboxylic acid containing a sulfonamide group. Its structure suggests potential applications in medicinal chemistry, drawing upon the known biological activities of related sulfamoylbenzoic acids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112887-25-9ChemBlink[1]
Molecular Formula C₇H₆FNO₄SPubChemLite[2]
Molecular Weight 219.19 g/mol PubChemLite[2]
IUPAC Name This compoundPubChemLite[2]
SMILES C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)FPubChemLite[2]
Predicted XlogP 0.1PubChemLite[2]

Synthesis and Purification

Postulated Synthesis Pathway

A plausible synthetic route could start from 2-fluorobenzoic acid. The key steps would be:

  • Chlorosulfonation: Reaction of 2-fluorobenzoic acid with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

  • Amination: Subsequent reaction with ammonia to convert the chlorosulfonyl group into the sulfonamide group (-SO₂NH₂).

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

start [label="2-Fluorobenzoic Acid"]; intermediate [label="2-Fluoro-5-(chlorosulfonyl)benzoic Acid"]; end_product [label="this compound\n(CAS 112887-25-9)"];

start -> intermediate [label="Chlorosulfonic Acid"]; intermediate -> end_product [label="Ammonia"]; } } Caption: Postulated synthesis of this compound.

General Experimental Protocol for Synthesis of a Sulfamoylbenzoic Acid Derivative

This protocol is adapted from methods used for similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

  • 2,4-dichlorobenzoic acid (starting material for a related compound)[3]

  • Chlorosulfonic acid[3]

  • Sodium sulfate (catalyst)[3]

  • N-Methyl-2-pyrrolidone (NMP) (solvent)[3]

  • Ammonia water[3]

  • Hydrochloric acid[3]

  • Ethanol[3]

Procedure:

  • Sulfurization: In a suitable reaction vessel, combine 2,4-dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate as a catalyst, and NMP as a solvent. Heat the mixture to carry out the sulfurization reaction.[3]

  • Isolation of Intermediate: After the reaction is complete, the mixture is centrifuged to obtain 2,4-dichloro-5-carboxybenzenesulfonyl chloride.[3]

  • Ammoniation: The isolated intermediate is then subjected to ammoniation with ammonia water.[3]

  • Acidification and Washing: The reaction mixture is acidified and then washed with water to obtain the crude product.[3]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like benzoic acid derivatives.[4][5]

General Protocol:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Pharmacological Properties and Biological Activity

The pharmacological profile of this compound has not been specifically reported. However, the sulfamoylbenzoic acid scaffold is a well-known pharmacophore present in several clinically used drugs.

Table 2: Potential Biological Activities of Sulfamoylbenzoic Acid Derivatives

Biological ActivityPotential Mechanism of ActionReferences
Diuretic Inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle.[6]
Antihypertensive Diuretic effect leading to reduced blood volume; potential direct vasodilatory effects.[7]
Antibacterial Inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Carbonic Anhydrase Inhibition Inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes.[8]
Anticancer Some derivatives have shown antiproliferative activity.[9]
Antimicrobial Certain derivatives exhibit broad-spectrum antimicrobial activity.[10]

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal];

compound [label="Sulfamoylbenzoic Acid Derivative"]; target1 [label="Na-K-Cl Symporter"]; target2 [label="Dihydropteroate Synthase"]; target3 [label="Carbonic Anhydrase"]; effect1 [label="Diuresis / Antihypertensive Effect", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; effect2 [label="Inhibition of Folic Acid Synthesis\n(Antibacterial Effect)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; effect3 [label="Modulation of pH and Ion Transport", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

compound -> target1; compound -> target2; compound -> target3; target1 -> effect1; target2 -> effect2; target3 -> effect3; } } Caption: Potential enzymatic targets of sulfamoylbenzoic acid derivatives.

Hazards and Safety Information

Specific toxicity data for this compound is not available. However, based on information for related compounds, it should be handled with care.

Table 3: Potential Hazards of Sulfamoylbenzoic Acid Derivatives

HazardDescriptionPrecautionary MeasuresReferences
Skin Irritation May cause skin irritation upon contact.Wear protective gloves and clothing.[11]
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.[11]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Use in a well-ventilated area or with respiratory protection.[11]
Ingestion May be harmful if swallowed.Do not ingest. Seek medical attention if swallowed.[11]
Sensitization May cause skin sensitization in some individuals.Avoid prolonged or repeated skin contact.[11]

General Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of benzoic acid derivatives. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) and UV detection is typically employed.[12][13]

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically depress and broaden the melting point range.[14]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

sample [label="Sample of\nthis compound"]; hplc [label="HPLC Analysis"]; mp [label="Melting Point\nAnalysis"]; purity [label="Purity Assessment", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; identity [label="Identity Confirmation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

sample -> hplc; sample -> mp; hplc -> purity; mp -> purity; mp -> identity; } } Caption: Workflow for the analytical characterization of this compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and arrangement of the protons and carbons.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the carboxylic acid, sulfonamide, and C-F bond.

General HPLC Protocol Outline:

  • Standard and Sample Preparation: Prepare a stock solution of a reference standard (if available) and the sample in a suitable solvent (e.g., the mobile phase).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Determine the purity by comparing the peak area of the analyte in the sample to that of the standard.

This technical guide provides a starting point for researchers interested in this compound. Due to the limited specific data, caution is advised, and all procedures should be performed by qualified personnel in a laboratory setting. Further research is needed to fully characterize the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit hypothetical, experimental protocol for the investigation of 2-Fluoro-5-sulfamoylbenzoic acid as a potential therapeutic agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established methodologies for structurally related sulfonamides. The primary focus is on its potential as a carbonic anhydrase inhibitor, a common target for compounds bearing a sulfamoyl group. The following sections detail a proposed synthesis, a robust in vitro enzyme inhibition assay, and a framework for analyzing potential biological activity.

Introduction

This compound is an aromatic organic compound featuring a carboxylic acid, a fluorine atom, and a sulfonamide group. The presence of the sulfonamide moiety suggests a potential for interaction with zinc-containing enzymes, most notably carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The fluorine substituent may enhance the compound's metabolic stability and binding affinity.

Postulated Biological Activity: Carbonic Anhydrase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrase. The unprotonated sulfonamide nitrogen can coordinate to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Enzyme Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibited_Zn Zn²⁺ Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Zn Binding Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Bound_Inhibitor R-SO₂NH⁻ Inhibited_Zn->Bound_Inhibitor

Caption: Sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the chlorosulfonation of 2-fluorobenzoic acid followed by amination.

Materials:

  • 2-Fluorobenzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonium hydroxide

  • Dichloromethane (DCM)

  • Ice

  • Sodium bicarbonate solution

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, cool chlorosulfonic acid to 0°C.

  • Slowly add 2-fluorobenzoic acid to the cooled chlorosulfonic acid with stirring.

  • Allow the mixture to warm to room temperature and then heat to 70°C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the resulting precipitate with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-(chlorosulfonyl)benzoic acid.

  • Dissolve the intermediate in DCM and cool to 0°C.

  • Add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human carbonic anhydrase II (hCA II). The assay measures the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound and the positive control (Acetazolamide) in Tris-HCl buffer.

  • In a 96-well plate, add the enzyme solution (hCA II) to each well.

  • Add the different concentrations of the test compound and control to the respective wells. Include a control with no inhibitor.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution (p-NPA) to all wells.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for In Vitro hCA II Inhibition Assay

G prep Prepare Stock Solutions (Compound, Control, Enzyme, Substrate) dilute Create Serial Dilutions of Inhibitors prep->dilute plate Plate Enzyme and Inhibitors in 96-well Plate dilute->plate incubate Incubate for 15 minutes at Room Temperature plate->incubate add_substrate Add p-NPA Substrate to Initiate Reaction incubate->add_substrate read Measure Absorbance at 400 nm (Kinetic Read) add_substrate->read analyze Calculate Reaction Rates and % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of this compound against hCA II.

Data Presentation

The following table presents hypothetical IC50 values for this compound against different carbonic anhydrase isoforms, compared to a standard inhibitor, Acetazolamide.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)
This compound1502515
Acetazolamide (Control)2501225

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

Applications of 2-Fluoro-5-sulfamoylbenzoic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-fluoro-5-sulfamoylbenzoic acids are versatile building blocks in modern organic synthesis, particularly valued in the pharmaceutical industry. The presence of the fluorine atom, the carboxylic acid, and the sulfamoyl group provides multiple reaction sites and can significantly influence the physicochemical and pharmacological properties of the target molecules. This document provides detailed application notes and experimental protocols for the use of a key derivative, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, in the synthesis of the potent diuretic drug, Furosemide.

While the direct applications of the parent compound, 2-fluoro-5-sulfamoylbenzoic acid, are not widely documented in readily available literature, its chlorinated analog serves as a prime example of the synthetic utility of this class of compounds. The strategic placement of the fluoro and sulfamoyl groups is crucial for achieving high yields and purity in the final active pharmaceutical ingredient (API).

Application Note 1: High-Yield Synthesis of Furosemide

The primary and most significant application of a this compound derivative is the use of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid as a key intermediate in an improved industrial synthesis of Furosemide.[1][2][3] This modern route offers substantial advantages over the older methods that start from 2,4-dichlorobenzoic acid, which often result in lower yields (35-50%) and the formation of multiple by-products.[1][2][3] The newer process, leveraging the fluoro-derivative, can achieve practically quantitative yields in the final condensation step.[1]

The overall synthesis pathway involves a multi-step process starting from 4-chloro-2-fluorotoluene. This method is economically viable and provides high-purity Furosemide.

Logical Workflow for Furosemide Synthesis

Furosemide_Synthesis A 4-Chloro-2-fluorotoluene B 4-Chloro-2-fluoro-benzotrichloride A->B  Photochlorination C 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid B->C  Chlorosulfonylation & Hydrolysis D 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid C->D  Ammonolysis E Furosemide D->E  Condensation with Furfurylamine

Caption: Overall synthetic workflow for Furosemide.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Furosemide starting from 4-chloro-2-fluorotoluene.

StepStarting MaterialProductReported Yield
Photochlorination4-Chloro-2-fluorotoluene4-Chloro-2-fluoro-benzotrichlorideup to 99.2%
DistillationCrude 4-Chloro-2-fluoro-benzotrichloridePure 4-Chloro-2-fluoro-benzotrichloride95.8%
Ammonolysis4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid4-Chloro-2-fluoro-5-sulfamoylbenzoic acidHigh
Condensation4-Chloro-2-fluoro-5-sulfamoylbenzoic acidFurosemide96%

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

This protocol describes the synthesis of the key intermediate from 4-chloro-2-fluoro-benzotrichloride.

Step 1: Chlorosulfonylation and Hydrolysis

  • In a suitable reaction vessel, charge sulfuric acid and sulfuric chlorohydrin. The molar ratio of sulfuric chlorohydrin to 4-chloro-2-fluoro-benzotrichloride should be at least 4:1, and the molar ratio of 4-chloro-2-fluoro-benzotrichloride to sulfuric acid should be between 1.0 and 1.3.[2]

  • Heat the mixture to a temperature between 60°C and 140°C.

  • Slowly add 4-chloro-2-fluoro-benzotrichloride to the preheated mixture.

  • Raise the temperature of the reaction mixture to 140-150°C and maintain for 1 to 3 hours.[2]

  • After completion, quench the reaction mixture in ice water (0-2°C) with stirring. The hydrolysis of the trichloromethyl group to a carboxylic acid occurs at this stage.

  • Maintain the mixture at room temperature for 4 to 10 hours.

  • Filter the precipitate of 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid and wash with water.

Step 2: Ammonolysis

  • Prepare a solution of 30% ammonium hydroxide and cool it to below 10°C.

  • Add the wet 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid from the previous step in portions to the ammonium hydroxide solution, ensuring the temperature is maintained below 10°C.[2]

  • After the addition is complete, stir the solution for 2 hours.

  • Optionally, add decolorizing carbon and filter the mixture.

  • Acidify the filtrate slowly with 30% sulfuric acid to a pH of 2.0.

  • Cool the mixture to 0°C with stirring to ensure complete precipitation of the product.

  • Filter the precipitate to isolate 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, which appears as a white to slightly yellow product with a purity of 94-97% as determined by HPLC.[3]

Protocol 2: Synthesis of Furosemide

This protocol outlines the final condensation step to produce Furosemide.

  • In a reaction vessel, dissolve 4-chloro-2-fluoro-5-sulfamoylbenzoic acid in a suitable solvent such as 2-methoxyethanol or dimethylformamide.

  • Add furfurylamine to the solution.

  • Heat the reaction mixture and maintain it at a temperature that ensures the completion of the reaction.

  • Once the reaction is complete, pour the mixture into water.

  • Acidify the aqueous mixture to a pH of 4 with glacial acetic acid to precipitate the crude Furosemide.

  • Filter the crystalline product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure Furosemide. This step typically yields a product with a melting point of 206-208°C and a yield of 96%.[3]

Application Note 2: Potential Applications in Medicinal Chemistry

While the synthesis of Furosemide is the most prominent application, other structurally related sulfamoylbenzoic acids are utilized as intermediates in the development of novel therapeutic agents. For instance, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, an isomer of the Furosemide precursor, is used as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists, which have potential as anti-HIV-1 agents.[4] This highlights the potential of the this compound scaffold in the design and synthesis of a broader range of biologically active molecules.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from a this compound derivative could act as an inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Drug Drug Candidate (2-Fluoro-5-sulfamoylbenzoic acid derivative) Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound and its derivatives, particularly 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, are valuable intermediates in organic synthesis. Their primary application lies in the high-yield, industrial-scale production of Furosemide. The methodologies presented provide a framework for the laboratory synthesis of this important diuretic. Furthermore, the broader utility of this chemical scaffold in medicinal chemistry suggests potential for the development of novel therapeutics targeting a range of diseases. Researchers and drug development professionals can leverage the unique properties of these fluorinated building blocks to create complex and effective molecules.

References

Application Notes: 2-Fluoro-5-sulfamoylbenzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-5-sulfamoylbenzoic acid is a key trifunctional building block in medicinal chemistry. Its structure, featuring a carboxylic acid, a sulfamoyl group, and a fluorine-substituted aromatic ring, offers multiple points for synthetic modification. This versatility makes it an ideal scaffold for developing libraries of compounds for structure-activity relationship (SAR) studies. The incorporation of a fluorine atom can significantly enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Consequently, this scaffold is instrumental in the discovery of novel therapeutic agents across various disease areas, including cancer, inflammation, and cardiovascular diseases.

Key Applications and Biological Activities

Derivatives of this compound and structurally related compounds have shown significant potential as inhibitors of several important enzyme families.

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibitors: The sulfamoylbenzamide scaffold is effective in targeting h-NTPDases, enzymes involved in purinergic signaling that play roles in thrombosis, inflammation, and cancer.[5] Modifications of the carboxylic acid and sulfamoyl moieties allow for the tuning of potency and selectivity against different h-NTPDase isoforms.[5]

  • Carbonic Anhydrase (CA) Inhibitors: The benzenesulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases. Derivatives of sulfamoylbenzoic acids have been synthesized and evaluated as inhibitors of various CA isoforms, including tumor-associated hCAs IX and XII, which are key targets in cancer therapy.[6]

  • Diuretics: The sulfamoylbenzoic acid core is the foundational structure for many loop diuretics, such as furosemide, which is derived from the closely related 2,4-dichloro-5-sulfamoylbenzoic acid.[7] This highlights the potential of derivatives to act as novel agents for managing fluid balance and cardiovascular conditions.[7][8]

  • Kinase Inhibitors: Fluorinated aromatic acids are prevalent motifs in the design of protein kinase inhibitors.[9][10] The structural features of this compound make it a suitable starting point for developing inhibitors of kinases involved in cell signaling pathways crucial to cancer and autoimmune diseases.[11]

Data Presentation: Biological Activity of Derivatives

The following tables summarize the inhibitory activities of compounds derived from sulfamoylbenzoic acid scaffolds against different enzyme targets.

Table 1: Inhibition of Human NTPDase Isoforms by Sulfamoylbenzoic Acid Derivatives Data sourced from a study on sulfamoyl-benzamide derivatives. Note that compound 2d is 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, a close analog.[5]

Compound IDStructureh-NTPDase1 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2a 5-(N-cyclopropylsulfamoyl)benzoic acid> 501.32 ± 0.06> 50
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid> 50> 500.28 ± 0.07
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.130.72 ± 0.11-
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide---

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Oxime Ester Derivatives Data sourced from a study on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives.[6]

Compound IDR Group on Oxime EsterhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
6 4-chlorophenyl105.435.235.24.9
7 4-nitrophenyl11.24.58.85.1
8 4-fluorophenyl15.63.23.24.5
11 3-pyridyl110.889.94.84.3

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Amide Derivatives

This protocol describes a standard method for synthesizing a library of amide derivatives from this compound using a peptide coupling agent.

Materials:

  • This compound

  • A diverse library of primary or secondary amines

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a similar coupling agent (e.g., T3P)[9][12]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).

  • Coupling Agent Addition: Add the coupling agent, HATU (1.2 eq.), to the mixture portion-wise while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Purification & Analysis start_acid 2-Fluoro-5-sulfamoyl- benzoic Acid reaction Amide Coupling (HATU, DIPEA, DMF) start_acid->reaction start_amine Amine Library (R-NH2) start_amine->reaction workup Aqueous Work-up & Extraction reaction->workup purify Chromatography or Recrystallization workup->purify analyze Characterization (NMR, MS) purify->analyze product Final Amide Derivative Library analyze->product

General workflow for amide library synthesis.
Protocol 2: In Vitro Carbonic Anhydrase (hCA) Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory activity of synthesized compounds against human carbonic anhydrase isoforms.

Materials:

  • Purified recombinant human CA isoenzymes (e.g., hCA I, II, IX, XII)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Stopped-flow spectrophotometer

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Assay Principle: The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.

  • Enzyme/Inhibitor Pre-incubation: In a cuvette or plate, pre-incubate the CA enzyme with varying concentrations of the inhibitor (or DMSO for control) in HEPES buffer for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a solution of the substrate (4-NPA) in the stopped-flow instrument.

  • Data Acquisition: Monitor the initial rate of the enzymatic reaction by measuring the change in absorbance at 400 nm over a short period (e.g., 60 seconds).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

prep Prepare Serial Dilutions of Inhibitor Compounds preincubate Pre-incubate hCA Enzyme with Inhibitor prep->preincubate initiate Initiate Reaction with 4-NPA Substrate preincubate->initiate measure Measure Absorbance at 400 nm (Stopped-Flow Spectrophotometer) initiate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calculate->plot determine Determine IC50 / Ki Values plot->determine

Workflow for the hCA enzyme inhibition assay.
Relevant Signaling Pathways

The targets of drugs derived from this compound are often involved in critical cellular signaling pathways implicated in cancer.

Role of Carbonic Anhydrases IX/XII in Tumor Microenvironment: Tumor-associated carbonic anhydrases, hCA IX and hCA XII, are key regulators of pH in the tumor microenvironment.[6] They are typically overexpressed in hypoxic tumors and contribute to acidic extracellular pH and alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and invasion while suppressing the activity of immune cells. Inhibiting these enzymes can disrupt this pH balance, thereby sensitizing cancer cells to conventional therapies and inhibiting metastasis.

cluster_cell Tumor Cell cluster_tme Tumor Microenvironment co2 Metabolic CO2 ca9 hCA IX / XII (Membrane Bound) co2->ca9 h2o H2O h2o->ca9 hco3 HCO3- (out) ca9->hco3 h_out H+ (out) ca9->h_out h_in H+ (in) ph_in Intracellular pH ↑ (Alkaline) ph_out Extracellular pH ↓ (Acidic) h_out->ph_out outcome1 Promotes Invasion & Metastasis ph_out->outcome1 outcome2 Suppresses Immune Response ph_out->outcome2 inhibitor Sulfamoylbenzoic Acid Derivative (CA Inhibitor) inhibitor->ca9 Inhibits

Role of hCA IX/XII in tumor pH regulation.

References

Characterization of 2-Fluoro-5-sulfamoylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-Fluoro-5-sulfamoylbenzoic acid. The following methods are described, offering a comprehensive approach to verifying the identity, purity, and structural features of this compound.

Physicochemical Properties

This compound is a fluorinated aromatic carboxylic acid containing a sulfamoyl group. Its structure presents a unique combination of functional groups that are important for its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₇H₆FNO₄S
Monoisotopic Mass219.00015 Da
Predicted XlogP0.1
InChIKeyMNNOFRJMHLQDOE-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various samples. A reversed-phase HPLC method is typically suitable for this type of polar aromatic compound.

Note: The following protocol is a general guideline adapted from methods for structurally similar compounds due to the limited availability of a validated method specifically for this compound. Method development and validation are crucial for specific applications.

HPLC Protocol

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Standard Solutions (Known Concentrations) HPLC_System Set up HPLC System (Equilibrate Column) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (Unknown Concentration) Sample_Prep->HPLC_System Injection Inject Standards and Samples HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Purity Assess Purity Data_Acquisition->Purity Quantification Quantify Analyte Calibration->Quantification Quantification->Purity

Figure 1: HPLC Analysis Workflow

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 230 nm and 254 nm
Experimental Protocol
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water 50:50) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in the dissolution solvent and dilute to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess the purity of the sample by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[1]

AdductPredicted m/z
[M+H]⁺220.00743
[M+Na]⁺241.98937
[M-H]⁻217.99287
[M+NH₄]⁺237.03397
[M+K]⁺257.96331

General Protocol for LC-MS:

An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF) can be used. The HPLC method described above can be adapted for LC-MS analysis, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using volatile buffers like formic acid or ammonium formate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR should be performed.

Note: The following is a general protocol for acquiring NMR spectra of small organic molecules.

¹H and ¹³C NMR Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample for ¹H NMR and 10-20 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the carboxylic acid proton, and the sulfamoyl protons. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Protocol:

  • Sample Preparation:

    • The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber Range (cm⁻¹)
O-H stretch (Carboxylic acid)3300 - 2500 (broad)
N-H stretch (Sulfonamide)3400 - 3200
C=O stretch (Carboxylic acid)1720 - 1680
S=O stretch (Sulfonamide)1350 - 1300 and 1160 - 1120
C-F stretch1250 - 1000

Interrelation of Analytical Techniques

The characterization of this compound relies on the synergistic use of multiple analytical techniques.

Analytical_Techniques cluster_separation Separation & Purity cluster_structure Structural Elucidation Compound This compound HPLC HPLC Compound->HPLC Purity Assessment MS Mass Spectrometry Compound->MS Molecular Weight NMR NMR Spectroscopy Compound->NMR Connectivity & Structure FTIR FTIR Spectroscopy Compound->FTIR Functional Groups HPLC->MS LC-MS

Figure 2: Interrelation of Analytical Techniques

This integrated approach, combining chromatographic separation with spectroscopic identification, ensures a thorough and reliable characterization of this compound, which is critical for its application in research and development.

References

Derivatization of 2-Fluoro-5-sulfamoylbenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Fluoro-5-sulfamoylbenzoic acid. This trifunctional molecule, featuring a carboxylic acid, a sulfamoyl group, and a fluorinated aromatic ring, is a valuable building block in medicinal chemistry, particularly in the development of diuretic agents and other biologically active compounds. The strategic modification of its functional groups allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Introduction to Derivatization Strategies

This compound offers three primary sites for chemical modification: the carboxylic acid, the sulfamoyl moiety, and the aromatic ring. Derivatization of the carboxylic acid and sulfamoyl groups is most common for altering the molecule's properties.

  • Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters to modulate lipophilicity and solubility, or into amides to introduce a wide range of substituents for SAR studies.

  • Sulfamoyl Group Derivatization: The sulfamoyl group can be N-alkylated or N-acylated to influence the compound's interaction with biological targets and its metabolic stability.

The following sections provide detailed protocols for these key derivatization reactions, along with quantitative data from related transformations to guide experimental design.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime target for derivatization to synthesize esters and amides.

Application Note: Esterification

Esterification of this compound is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell membrane permeability. The choice of alcohol determines the nature of the resulting ester and its physicochemical properties. Fischer-Speier esterification, using an excess of the alcohol in the presence of a strong acid catalyst, is a straightforward method.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of a methyl ester of a substituted benzoic acid and can be adapted for this compound.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.[1]

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, followed by a careful wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.[1]

Application Note: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical functionalities. The reaction of this compound with a primary or secondary amine in the presence of a coupling agent affords the corresponding amide. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HATU.[2]

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol is a general procedure for the synthesis of amides from carboxylic acids and can be applied to this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add DIEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Quantitative Data for Amide Coupling of Sulfamoyl-benzamide Derivatives [3]

AmineCoupling ReagentBaseSolventYield (%)
p-ChloroanilineEDC/DMAP-DCM/DMF68
p-AnisidineEDC/DMAP-DCM/DMF72
n-ButylamineEDC/DMAP-DCM/DMFSimilar to anilines
MorpholineEDC/DMAP-DCM/DMFSimilar to anilines
p-Chloroaniline (with morpholinosulfonamide)EDC/DMAP-DCM/DMF73
p-Anisidine (with morpholinosulfonamide)EDC/DMAP-DCM/DMF69
2,4-XylidineEDC/DMAP-DCM/DMF47
N-MethylbenzylamineEDC/DMAP-DCM/DMF55

Derivatization of the Sulfamoyl Group

The sulfamoyl group provides another handle for derivatization, primarily through N-alkylation or N-acylation. These modifications can significantly impact the biological activity of the resulting compounds.

Application Note: N-Alkylation of the Sulfamoyl Group

N-alkylation of the sulfamoyl group introduces alkyl substituents on the nitrogen atom. This can be achieved using alkyl halides in the presence of a base. Reductive amination with aldehydes offers an alternative route to introduce a variety of alkyl groups.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol is a general method for the N-alkylation of sulfonamides and can be adapted for this compound, potentially after protection of the carboxylic acid group as an ester.

Materials:

  • Ester of this compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a suspension of the ester of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.[4]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the product by column chromatography.

  • If desired, the ester group can be hydrolyzed back to the carboxylic acid under appropriate conditions.

Quantitative Data for N-Alkylation of Related Aromatic Amines [4]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Visualizing Derivatization Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

Derivatization_Workflow cluster_acid Carboxylic Acid Derivatization cluster_sulfamoyl Sulfamoyl Group Derivatization start This compound ester Esterification (e.g., Fischer-Speier) start->ester amide Amide Coupling (e.g., EDC, HATU) start->amide n_alkylation N-Alkylation (Alkyl Halides) start->n_alkylation n_acylation N-Acylation (Acyl Chlorides) start->n_acylation

General derivatization pathways for this compound.

Application in the Synthesis of Bioactive Molecules: Furosemide Analogs

A significant application of this compound derivatives is in the synthesis of furosemide and its analogs. Furosemide is a potent loop diuretic used to treat edema and hypertension. The synthesis typically involves the condensation of a substituted 2-amino-5-sulfamoylbenzoic acid derivative with an amine. The following workflow illustrates the key steps in the synthesis of furosemide from a related precursor, highlighting a potential application of the derivatized products.

Furosemide_Synthesis start 2,4-Dichlorobenzoic Acid chloro Chlorosulfonation start->chloro sulfonyl_chloride 2,4-Dichloro-5-carboxy- benzenesulfonyl chloride chloro->sulfonyl_chloride ammonolysis Ammonolysis sulfonyl_chloride->ammonolysis sulfamoyl_acid 2,4-Dichloro-5-sulfamoylbenzoic acid ammonolysis->sulfamoyl_acid condensation Condensation with Furfurylamine sulfamoyl_acid->condensation furosemide Furosemide condensation->furosemide

Synthetic workflow for Furosemide from a related precursor.

Conclusion

The derivatization of this compound at its carboxylic acid and sulfamoyl functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein, based on established methodologies for similar structures, offer a solid foundation for researchers to design and execute synthetic strategies for the development of new chemical entities. Careful consideration of reaction conditions and purification techniques will be crucial for obtaining the desired derivatives in high yield and purity.

References

Application Notes and Protocols: 2-Fluoro-5-sulfamoylbenzoic Acid in Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-sulfamoylbenzoic acid and its derivatives as key intermediates in the synthesis of potent and selective enzyme inhibitors. This document details synthetic protocols, biological activities, and the signaling pathways targeted by these compounds, offering valuable insights for drug discovery and development programs.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the sulfamoyl and carboxylic acid moieties provide reactive handles for diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to develop highly selective inhibitors for various therapeutic targets. This document will focus on its application in the synthesis of inhibitors for Sodium-Glucose Co-transporters (SGLT), human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), and Carbonic Anhydrases (CAs).

Synthesis of Sotagliflozin (SGLT1/2 Inhibitor)

While not directly using this compound, the synthesis of the dual SGLT1 and SGLT2 inhibitor, Sotagliflozin, involves a structurally related aryl fragment, highlighting a key application of similar benzoic acid derivatives in generating inhibitors for this important class of drug targets involved in glucose regulation.[1]

Signaling Pathway: SGLT-mediated Glucose Transport

SGLT_pathway cluster_lumen Intestinal/Renal Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT SGLT1/2 Glucose->SGLT Na_ion Na+ Na_ion->SGLT Glucose_cell Glucose SGLT->Glucose_cell Co-transport Na_cell Na+ SGLT->Na_cell GLUT GLUT Glucose_blood Glucose GLUT->Glucose_blood Facilitated diffusion NaK_pump Na+/K+ pump K_cell K+ NaK_pump->K_cell Na_blood Na+ NaK_pump->Na_blood Glucose_cell->GLUT Facilitated diffusion Na_cell->NaK_pump K_blood K+ K_blood->NaK_pump Sotagliflozin Sotagliflozin Sotagliflozin->SGLT Inhibition

Experimental Workflow: Synthesis of Aryl Iodide Fragment

aryl_iodide_synthesis start Benzoic Acid Derivative acid_chloride Acid Chloride Formation start->acid_chloride friedel_crafts Friedel-Crafts Acylation (with ethyl phenyl ether) acid_chloride->friedel_crafts reduction Ketone Reduction (Triethylsilyl hydride or NaBH4/AlCl3) friedel_crafts->reduction end Aryl Iodide Fragment reduction->end

A crucial step in the synthesis of Sotagliflozin involves the preparation of an aryl iodide fragment.[1] This convergent route unites the aryl fragment with a furanose subunit. The synthesis of the aryl fragment begins with a benzoic acid derivative.[1]

Protocol: Synthesis of the Aryl Iodide Fragment [1]

  • Acid Chloride Formation: The starting benzoic acid is activated to its corresponding acid chloride.

  • Friedel-Crafts Acylation: The acid chloride undergoes a Friedel-Crafts acylation reaction with ethyl phenyl ether in dichloromethane (DCM). Maintaining a low water content in the DCM is critical for high regioselectivity.

  • Ketone Reduction: The resulting ketone is reduced to a methylene group. This reduction can be achieved in high yield using triethylsilyl hydride. A more cost-effective alternative involves using sodium borohydride (NaBH4) and aluminum chloride (AlCl3).

Sulfamoyl Benzamide Derivatives as h-NTPDase Inhibitors

Derivatives of this compound have been synthesized and identified as selective inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).[2][3] These enzymes are involved in purinergic signaling and are targets for various pathologies including thrombosis, diabetes, and cancer.[3]

Signaling Pathway: h-NTPDase Catalyzed ATP Hydrolysis

hNTPDase_pathway ATP ATP hNTPDase h-NTPDase ATP->hNTPDase ADP ADP ADP->hNTPDase AMP AMP Pi Pi hNTPDase->ADP Hydrolysis hNTPDase->AMP Hydrolysis hNTPDase->Pi inhibitor Sulfamoyl Benzamide Derivative inhibitor->hNTPDase Inhibition

Quantitative Data: Inhibition of h-NTPDase Isoforms
CompoundTargetIC50 (µM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase20.27 ± 0.08
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase20.29 ± 0.07
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase20.13 ± 0.01
Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[2][3]
Experimental Protocols

Protocol: General Synthesis of Sulfamoyl-Benzamide Derivatives [2]

  • Chlorosulfonation: An electron-deficient benzoic acid is treated with a slight excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.

  • Sulfonamide Formation: The sulfonyl chloride is reacted with various amines (e.g., cyclopropylamine, morpholine) to synthesize sulfamoylbenzoic acids.

  • Amide Coupling: The resulting sulfamoyl benzoic acids are subjected to standard carbodiimide coupling conditions using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) as co-solvents to form the final benzamide derivatives.

Protocol: h-NTPDase Inhibition Assay

A detailed protocol for the h-NTPDase inhibition assay can be adapted from published literature. The general principle involves incubating the purified enzyme with the substrate (ATP or ADP) in the presence and absence of the inhibitor. The amount of phosphate released is then quantified using a colorimetric method, such as the Malachite Green assay. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dichloro-sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs), including the tumor-associated isoforms hCA IX and XII.[4] These enzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including cancer.[4]

Signaling Pathway: Carbonic Anhydrase in pH Regulation

CA_pathway CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 H_ion H+ H2CO3->H_ion Dissociation HCO3_ion HCO3- H2CO3->HCO3_ion CA->H2CO3 Hydration inhibitor Sulfamoylbenzoic Acid Derivative inhibitor->CA Inhibition

Quantitative Data: Inhibition of hCA Isoforms
CompoundTargetKi (nM)
Phenyl derivative (4) hCA II69.7
hCA IX41.3
Phenolic derivative (5) hCA II36.3
hCA IX41.3
Chlorophenyl derivative (6) hCA IX35.2
Nitro derivative (7) hCA IX8.8
Fluorophenyl derivative (8) hCA IX3.2
Cyanophenyl derivative (9) hCA II52.7
hCA IX39.4
O-benzyl derivative (10) hCA II78.3
hCA IX35.4
Isopropyl oxime ester (16) hCA II0.04
Data sourced from a study on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid.[4]
Experimental Protocol: Synthesis of Oxime Ester Derivatives

A divergent synthetic approach is employed to obtain a series of primary sulfonamide compounds featuring an oxime ester-imine backbone.[4] This allows for the evaluation of their carbonic anhydrase inhibitory potential against various isoforms.

Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different hCA isoforms is typically assessed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation.

Conclusion

This compound and its analogs are valuable scaffolds in the design and synthesis of potent and selective enzyme inhibitors. The synthetic versatility of these compounds allows for the fine-tuning of their pharmacological properties, leading to the development of promising candidates for a range of therapeutic targets. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this chemical class in drug discovery.

References

Application Notes and Protocols: The Role of 2-Fluoro-5-sulfamoylbenzoic Acid Scaffolds in the Development of Anti-HIV-1 Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct studies on 2-Fluoro-5-sulfamoylbenzoic acid in the development of anti-HIV-1 agents have not been identified in a comprehensive search of published scientific literature. However, the structural motifs within this molecule—a fluorinated benzoic acid and a sulfonamide group—are present in a variety of potent anti-HIV-1 agents. This document provides detailed application notes and protocols based on structurally related compounds, offering insights into how the this compound scaffold could potentially be utilized in HIV-1 drug discovery.

Application of a Structurally Related Analog in HIV-1 Entry Inhibitor Synthesis

A close structural analog, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid , has been documented as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists, which function as HIV-1 entry inhibitors.[1] The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host cells, making it a validated target for antiretroviral therapy.[2][3]

Synthesis of CCR5 Antagonists

The general synthetic approach involves the use of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid as a building block to construct more complex molecules that can bind to and block the CCR5 co-receptor. While the specific reaction scheme for the N-benzyl-N'-(4-piperidinyl)urea series using this exact starting material is proprietary, a representative synthesis of a CCR5 antagonist is outlined below.

G A 2-Chloro-4-fluoro- 5-sulfamoylbenzoic acid C Amide Coupling A->C Reagent B N-benzyl-4-aminopiperidine B->C Reagent D Intermediate C->D E Further Modification D->E F N-benzyl-N'-(4-piperidinyl)urea CCR5 Antagonist E->F

Conceptual synthesis pathway for a CCR5 antagonist.

Benzenesulfonamides as HIV-1 Reverse Transcriptase and Capsid Inhibitors

The benzenesulfonamide moiety is a key pharmacophore in several classes of HIV-1 inhibitors, targeting different viral proteins.

Oxazole-Benzenesulfonamide Derivatives as Reverse Transcriptase Inhibitors

A novel class of oxazole-benzenesulfonamide derivatives has been identified as inhibitors of the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eukaryotic translation elongation factor 1A (eEF1A).[4][5] This interaction is crucial for efficient reverse transcription.[4][5]

CompoundTargetCell LineEC50 (µM)CC50 (µM)Reference
C7HIV-1 RT-eEF1A InteractionHuman primary activated CD4+ T cells~0.4>1.56[4]
C8HIV-1 RT-eEF1A InteractionHuman primary activated CD4+ T cells~0.8>1.56[4]
C9HIV-1 RT-eEF1A InteractionHuman primary activated CD4+ T cells~0.8>1.56[4]
  • Cell Culture: Human primary activated CD4+ T cells are cultured in appropriate media.

  • Infection: Cells are infected with a luciferase reporter HIV-1 virus (e.g., VSV-G pseudotyped HIV-1pNL4-3.Luc.R-E-).[4]

  • Compound Treatment: Immediately after infection, cells are treated with various concentrations of the oxazole-benzenesulfonamide compounds (e.g., 0.195, 0.39, 0.78, or 1.56 µM).[4]

  • Incubation: The treated cells are incubated for a set period (e.g., 29 hours).[4]

  • Cell Viability Assay: Cell viability is determined using an MTS assay.[4]

  • Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured to quantify viral replication.[4]

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from dose-response curves.[4]

G A Primary CD4+ T Cells B Infection with Luciferase Reporter HIV-1 A->B C Treatment with Oxazole-Benzenesulfonamides B->C D Incubation (29h) C->D E Cell Viability (MTS Assay) D->E F Viral Replication (Luciferase Assay) D->F G EC50 & CC50 Determination E->G F->G

Workflow for assessing anti-HIV-1 activity in primary cells.
Benzenesulfonamide-Phenylalanine Derivatives as HIV-1 Capsid Inhibitors

Benzenesulfonamide-containing phenylalanine derivatives have been developed as potent inhibitors of the HIV-1 capsid (CA) protein.[6][7][8] These inhibitors have a dual mechanism of action, affecting both the early and late stages of the viral replication cycle.[7][8]

CompoundTargetCell LineEC50 (nM)Reference
11lHIV-1 CapsidTZM-bl31 (HIV-2)[6][7][8]
PF-74 (Reference)HIV-1 CapsidTZM-bl-[6][7][8]

A detailed protocol for assessing capsid inhibition was not fully available in the provided search results. However, a general approach would involve:

  • Recombinant Capsid Protein: Expression and purification of recombinant HIV-1 capsid protein.

  • In Vitro Assembly Assay: Monitoring the assembly of capsid protein into higher-order structures in the presence and absence of the inhibitor, often using techniques like light scattering or electron microscopy.

  • Antiviral Assay: A cell-based assay, similar to the one described in section 2.1.1, to determine the EC50 of the compounds against HIV-1 replication.

Benzoic Acid Derivatives as HIV-1 Integrase and Protease Inhibitors

The benzoic acid moiety is another important structural feature found in various HIV-1 inhibitors.

Benzoic Acid Derivatives as HIV-1 Integrase Inhibitors

Certain benzoic acid derivatives have been shown to inhibit the interaction between HIV-1 integrase and the cellular co-factor LEDGF/p75, which is essential for the integration of the viral DNA into the host genome.[9][10]

CompoundTargetIC50 (µM)Reference
D77HIV-1 Integrase - LEDGF/p75 Interaction-Not specified
  • Reagents: Recombinant HIV-1 integrase, a donor substrate DNA (biotinylated), and a target substrate DNA (tagged).

  • Assay Plate: The biotinylated donor DNA is coated onto a streptavidin plate.

  • Inhibition: Recombinant integrase and the test inhibitor are added to the wells.

  • Strand Transfer: The tagged target DNA is introduced, and the strand transfer reaction is allowed to proceed.

  • Detection: The integrated product is detected using an antibody-enzyme conjugate that recognizes the tag on the target DNA. The signal is inversely proportional to the inhibitor's activity.[11]

Alkyl Hydroxybenzoic Acid Derivatives as HIV-1 Protease Dimerization Inhibitors

Alkyl hydroxybenzoic acid derivatives have been shown to inhibit HIV-1 protease by preventing its dimerization, a mechanism distinct from active site inhibition.[12][13]

CompoundTargetKid (nM)Reference
Gallic ester (14 carbon alkyl chain)HIV-1 Protease Dimerization320[12][13]
  • Kinetic Analysis: Zhang-Poorman's kinetic analysis can be used to determine the mechanism of inhibition.[12][13]

  • Fluorescent Probe Binding: A fluorescent probe that binds to the protease dimer can be used to monitor the extent of dimerization in the presence of inhibitors.[12][13]

Fluorinated Nucleoside Analogs as Potent Anti-HIV Agents

The introduction of fluorine into nucleoside analogs can enhance their metabolic stability and antiviral activity.[14] Numerous fluorinated nucleosides have been developed as potent inhibitors of HIV-1 reverse transcriptase.[15][16]

Quantitative Data
CompoundTargetEC50 (nM)Reference
1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (10)HIV-1 Reverse Transcriptase0.3[15]
Hydrochloride salt of compound 10 (11)HIV-1 Reverse Transcriptase0.13[15]
Experimental Protocol: Synthesis of a Fluorinated Nucleoside Analog

The synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (10) starts from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside and involves multiple steps, including coupling with silylated uracil, deprotection, and introduction of the 4′-azido group.[15]

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_final Final Product A 1,3,5-O-tribenzoyl-2-deoxy- 2-fluoro-D-arabinofuranoside B Bromination A->B C Coupling with silylated uracil B->C D Deprotection C->D E Introduction of 4'-azido group D->E F Conversion to Cytosine Analog E->F G 1-(4'-azido-2'-deoxy-2'-fluoro- β-D-arabinofuranosyl)cytosine F->G

Simplified synthesis of a fluorinated nucleoside analog.

General Anti-HIV-1 Assay Protocols

Cell-Based Antiviral Assay (MTT Method)

This assay measures the ability of a compound to protect cells from HIV-1-induced cytopathic effects.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound.

  • Viral Infection: Infect the cells with a standard strain of HIV-1 (e.g., HIV-1 IIIB).

  • Incubation: Incubate the plates for 5 days at 37°C.

  • MTT Staining: Add MTT solution to each well and incubate for a few hours.

  • Lysis and Absorbance Reading: Add a lysis buffer and read the absorbance at a specific wavelength.

  • Data Analysis: Calculate the EC50 (concentration protecting 50% of cells) and CC50 (concentration causing 50% cytotoxicity).

Enzyme Inhibition Assays

These assays directly measure the effect of a compound on the activity of a specific viral enzyme.

  • Reagents: Recombinant HIV-1 protease, a FRET-based peptide substrate, and assay buffer.

  • Reaction Setup: In a microplate, add the test inhibitor, followed by the HIV-1 protease.

  • Incubation: Incubate to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value.

  • Reagents: Recombinant HIV-1 RT, a template-primer hybrid (e.g., poly(A)-oligo(dT)), dNTPs including digoxigenin-labeled dUTP.

  • Reaction: The RT enzyme extends the primer, incorporating the labeled dUTP.

  • Capture: The newly synthesized DNA is captured on a streptavidin-coated plate.

  • Detection: An anti-digoxigenin-HRP antibody is used for detection, followed by a colorimetric substrate.

  • Data Analysis: The signal is proportional to RT activity; the IC50 is determined from the dose-response curve.

  • Reagents: Recombinant HIV-1 integrase, biotinylated donor DNA, and tagged target DNA.

  • Plate Coating: The donor DNA is immobilized on a streptavidin-coated plate.

  • Inhibition: Integrase and the inhibitor are added.

  • Strand Transfer: The target DNA is added to initiate the integration reaction.

  • Detection: The integrated target DNA is detected with a tag-specific antibody-enzyme conjugate.

  • Data Analysis: The signal is inversely proportional to integrase activity; the IC50 is calculated.

G cluster_targets HIV-1 Lifecycle & Drug Targets cluster_inhibitors Inhibitor Classes with Related Scaffolds A Viral Entry (CCR5) B Reverse Transcription C Integration D Protease (Maturation) E Capsid Assembly F CCR5 Antagonists F->A Inhibits G RT Inhibitors (Benzenesulfonamides, Fluorinated Nucleosides) G->B Inhibits H Integrase Inhibitors (Benzoic Acids) H->C Inhibits I Protease Inhibitors (Benzoic Acids) I->D Inhibits J Capsid Inhibitors (Benzenesulfonamides) J->E Inhibits

HIV-1 targets and corresponding inhibitor classes.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-Fluoro-5-sulfamoylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The methodologies outlined below utilize common coupling reagents to facilitate efficient amide bond formation.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. Direct condensation is typically inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation: Amide Coupling Conditions

The following table summarizes various reaction conditions for the amide coupling of a structurally similar compound, 2-Fluoro-5-formylbenzoic acid. This data, compiled from literature sources, can serve as a valuable starting point for optimizing reactions with this compound.

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)Reference
Substituted AnilinesEDC, HOBtDIEADMF24RT60-85General Protocol[1]
BenzylaminesHATUDIEADMF12RT70-95Inferred[1]
2,6-DimethylbenzylamineHATUDIEADMF12RT>95Illustrative[1]

Note: The data presented is for 2-Fluoro-5-formylbenzoic acid and should be considered as a guideline for this compound.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Fluoro-5-sulfamoylbenzoic acid and amine in DMF B Add DIEA A->B C Add HATU B->C D Stir at RT (12-24h) C->D E Aqueous Work-up D->E F Column Chromatography E->F G Pure Amide F->G

Caption: HATU-mediated amide coupling workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective method suitable for a variety of amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

EDC_HOBt_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Amine, HOBt, and DIEA in DCM/DMF B Cool to 0 °C A->B C Add EDC B->C D Stir at RT (12-24h) C->D E Aqueous Work-up D->E F Column Chromatography E->F G Pure Amide F->G

Caption: EDC/HOBt-mediated amide coupling workflow.

Signaling Pathway Context

While this compound itself is a building block, its derivatives are often designed as inhibitors for specific biological targets. For instance, related compounds have been developed as G protein-coupled receptor kinase 2 (GRK2) inhibitors. The diagram below illustrates a generalized signaling pathway where such an inhibitor might act.

Signaling_Pathway GPCR GPCR G_Protein G Protein Signaling GPCR->G_Protein GRK2 GRK2 GPCR->GRK2 Phosphorylation Agonist Agonist Agonist->GPCR Activation Arrestin β-Arrestin GRK2->Arrestin Recruitment Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization Inhibitor Amide Derivative (e.g., from 2-Fluoro-5- sulfamoylbenzoic acid) Inhibitor->GRK2 Inhibition

Caption: Generalized GPCR signaling and GRK2 inhibition.

References

Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of carbonic anhydrase inhibitors (CAIs), focusing on key structural classes that have shown significant therapeutic potential. Detailed protocols for synthesis and biological evaluation are provided to facilitate research and development in this area.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.[2] Human carbonic anhydrases (hCAs) exist in several isoforms, with hCA I and II being widespread, while isoforms like hCA IX and XII are predominantly associated with tumors.[3] The development of isoform-specific inhibitors is a key goal in medicinal chemistry to minimize off-target effects.[2]

This document outlines the synthesis of prominent classes of CAIs, including sulfonamides, coumarins, and molecules synthesized via click chemistry.

Key Synthetic Approaches

The design of potent and selective CAIs often revolves around a scaffold that can interact with the zinc ion in the enzyme's active site, coupled with "tails" that extend into variable regions of the active site cavity to confer isoform selectivity.

Sulfonamide-Based Inhibitors

Aromatic and heterocyclic sulfonamides are the most established class of CAIs. The primary sulfonamide moiety (—SO₂NH₂) is a crucial zinc-binding group (ZBG). Acetazolamide is a classic example of a sulfonamide CAI.[4] Synthetic strategies often involve the modification of the aromatic or heterocyclic ring to improve potency and selectivity.

Coumarin-Based Inhibitors

Coumarins represent a class of non-classical CAIs.[2] They are believed to act as prodrugs, where the lactone ring is hydrolyzed by the esterase activity of CA, yielding a 2-hydroxycinnamic acid derivative that blocks the active site entrance.[2] This mechanism often leads to selective inhibition of tumor-associated isoforms hCA IX and XII.[2][3]

Click Chemistry in CAI Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing novel CAIs.[5] This method allows for the efficient and specific conjugation of different molecular fragments, facilitating the creation of diverse libraries of inhibitors with tailored properties.[5] This approach is often used to append various "tail" structures to a zinc-binding scaffold.[5]

Data Presentation: Inhibitory Potency of Synthesized Compounds

The following tables summarize the inhibitory activity of representative carbonic anhydrase inhibitors from different structural classes against key human carbonic anhydrase isoforms.

Table 1: Inhibition Data for Sulfonamide-Based Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide25012255.7[4]
9j >100001109.341.5[3]
10 >100001349.714.0[6]
11 63202.443.535.1[6]
12 95404.829.821.7[6]
13 87606.733.424.3[6]

Table 2: Inhibition Data for Coumarin-Based Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (IC₅₀, µM)hCA XII (Kᵢ, µM)Reference
6a --7.19.1[2]
6c --4.1-[2]
6d --5.569.8[2]
12b ---9.3[2]
16b ---9.5[2]

Note: Inhibition data for coumarins are sometimes reported as IC₅₀ values.

Table 3: Inhibition Data for Pyrazoline-Sulfonamide Hybrid Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
9 533.1 ± 187.8624.6 ± 168.2[7]
10 410.3 ± 103.5511.2 ± 101.3[7]
11 355.2 ± 108.2412.5 ± 115.4[7]
12 416.7 ± 116.3499.3 ± 111.4[7]
13 321.4 ± 11.2415.6 ± 103.2[7]
14 316.7 ± 9.6412.5 ± 115.4[7]
15 422.5 ± 121.7503.4 ± 118.7[7]
16 498.3 ± 144.1588.1 ± 133.5[7]
Acetazolamide278.8 ± 44.3293.4 ± 46.4[7]

Experimental Protocols

Protocol 1: General Synthesis of Sulfonamide-Based Inhibitors via Amide Coupling

This protocol describes the synthesis of sulfonamide inhibitors by reacting an amino-containing benzenesulfonamide with a carboxylic acid derivative.

Materials:

  • 4-Aminomethylbenzenesulfonamide hydrochloride

  • Substituted carboxylic acid (e.g., 8-(tert-butyl)-2-oxo-2H-chromene-3-carboxylic acid)

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (if applicable): To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the amino-containing sulfonamide (1.0 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM. To this solution, add the acid chloride (1.0 eq) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final sulfonamide inhibitor.[3]

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

Protocol 2: Synthesis of 7-Hydroxycoumarin-3-Carboxamides

This protocol details the synthesis of coumarin-based inhibitors starting from a substituted salicylaldehyde.

Materials:

  • Substituted salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde)

  • Diethyl malonate

  • Piperidine

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Substituted aniline

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Knoevenagel Condensation: Reflux a mixture of the salicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), piperidine (0.1 eq), and a catalytic amount of glacial acetic acid in ethanol for 4-6 hours.[2] Cool the reaction mixture and collect the precipitated ethyl coumarin-3-carboxylate by filtration.

  • Hydrolysis: Stir the ethyl coumarin-3-carboxylate (1.0 eq) in a mixture of methanol and aqueous NaOH at room temperature for 2 hours.[2] Acidify the reaction mixture with HCl to precipitate the coumarin-3-carboxylic acid. Filter, wash with water, and dry the product.

  • Amide Formation: To a solution of the coumarin-3-carboxylic acid (1.0 eq), substituted aniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in DMF, stir at room temperature for 8-12 hours.[2]

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Analyze the final product by NMR and mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for CAI Synthesis

This protocol provides a general procedure for the click chemistry-based synthesis of triazole-containing carbonic anhydrase inhibitors.[5]

Materials:

  • Azide-functionalized scaffold (e.g., an aromatic sulfonamide with an azide group)

  • Alkyne-functionalized "tail" group

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-BuOH/H₂O, DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 1 M) and sodium ascorbate (e.g., 2 M).

  • Reaction Initiation: To the solution of the azide and alkyne, add the CuSO₄ solution (typically 1-10 mol%) followed by the sodium ascorbate solution (typically 5-20 mol%).[5] The reaction is often carried out at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, the reaction mixture can be diluted with water and the product extracted with an organic solvent. In some cases, the product may precipitate and can be collected by filtration.[8]

  • Purification: Purify the triazole product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the product using spectroscopic methods.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[1]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris buffer (e.g., 50 mM, pH 7.6)

  • Test compounds (inhibitors) dissolved in DMSO

  • Acetazolamide as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in a suitable buffer.

    • Prepare a stock solution of p-NPA in a solvent like acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup:

    • In the wells of a 96-well plate, add the Tris buffer.

    • Add a small volume (e.g., 1-2 µL) of the test compound dilutions or DMSO (for the control).

    • Add the CA enzyme solution to each well (except for the blank).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Km) are known.

Visualizations

experimental_workflow_sulfonamide cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Steps start1 4-Aminomethyl- benzenesulfonamide step2 Amide Coupling (Base, Solvent) start1->step2 start2 Carboxylic Acid step1 Acid Chloride Formation (SOCl₂) or Activation (HATU) start2->step1 step1->step2 workup Work-up & Purification (Chromatography) step2->workup product Sulfonamide Inhibitor workup->product experimental_workflow_coumarin cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 Salicylaldehyde step1 Knoevenagel Condensation start1->step1 start2 Diethyl Malonate start2->step1 start3 Substituted Aniline step3 Amide Coupling (EDC, HOBt) start3->step3 step2 Hydrolysis (NaOH) step1->step2 step2->step3 product Coumarin-3-Carboxamide Inhibitor step3->product experimental_workflow_click_chemistry cluster_start Reactants cluster_reaction Click Reaction cluster_end Product azide Azide-functionalized Scaffold reaction CuAAC Cycloaddition azide->reaction alkyne Alkyne-functionalized Tail alkyne->reaction catalyst CuSO₄ / Na Ascorbate catalyst->reaction product Triazole-linked Inhibitor reaction->product inhibition_assay_workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preinc Pre-incubation (10-15 min) setup->preinc init Reaction Initiation (Add Substrate p-NPA) preinc->init measure Kinetic Measurement (Absorbance at 405 nm) init->measure analyze Data Analysis (Calculate % Inhibition, IC₅₀/Kᵢ) measure->analyze result Inhibitory Potency Determined analyze->result

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a fundamental component of modern drug discovery and medicinal chemistry.[1][2] The core principle of SAR lies in the understanding that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure.[2][3] By systematically modifying the chemical structure of a molecule and evaluating the resultant changes in its biological activity, researchers can identify the key structural features, known as pharmacophores, that are essential for its desired therapeutic effects.[4] This iterative process of designing, synthesizing, and testing new analogs is crucial for optimizing a lead compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties, while minimizing adverse effects.[3][5]

SAR studies are a multidisciplinary effort, integrating medicinal chemistry, computational modeling, and biological assays to guide the optimization of lead compounds.[1] The insights gained from SAR analyses not only accelerate the drug development process but also contribute to a deeper understanding of the molecular interactions between a drug and its biological target.[3][4]

Core Methodologies in SAR Studies

The investigation of SAR is primarily driven by a combination of experimental assays and computational approaches. Experimental techniques provide the empirical data on the biological activity of synthesized compounds, while computational tools help in rationalizing these findings and predicting the activity of novel molecules.[3]

Experimental Approaches:

  • Binding Assays: These assays are designed to measure the direct interaction between a compound and its biological target, such as a receptor or enzyme.[6] They are crucial for determining the binding affinity (often expressed as Kd or Ki) of a compound, which is a key parameter in SAR studies. A widely used example is the radioligand binding assay.

  • Functional Assays: These assays measure the biological effect of a compound's interaction with its target.[4][6] They provide insights into the functional consequences of binding, such as the activation or inhibition of a signaling pathway or enzymatic activity. Cell-based assays are a common type of functional assay that allows for the evaluation of a compound's activity in a more physiologically relevant context.[6][7]

Computational Approaches:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][9] These models can then be used to predict the activity of new, untested compounds.

  • Molecular Modeling: Techniques such as molecular docking and molecular dynamics simulations provide a three-dimensional view of how a compound might bind to its target protein.[3] This information is invaluable for understanding the structural basis of activity and for designing new compounds with improved binding characteristics.

The following sections provide detailed protocols for key experimental assays used in SAR studies, along with examples of how to present the resulting data in a clear and structured format.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand to a target receptor.

Materials:

  • Receptor-containing preparation (e.g., cell membranes, tissue homogenates)

  • Radiolabeled ligand (e.g., [3H]-ligand, [125I]-ligand)

  • Unlabeled ligand for determining non-specific binding

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Wash buffer (ice-cold binding buffer)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Polyethyleneimine (PEI) solution (0.3-0.5%) for pre-soaking filters

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the radiolabeled ligand and perform serial dilutions in binding buffer to achieve a range of concentrations (e.g., 0.1 to 10 times the expected Kd).

    • Prepare a high-concentration stock solution of the unlabeled ligand (e.g., 1000-fold higher than its Ki) to determine non-specific binding.

    • Dilute the receptor preparation to the desired protein concentration in binding buffer.

  • Assay Setup:

    • Total Binding: In triplicate, add the receptor preparation to the wells of a 96-well plate, followed by the different concentrations of the radiolabeled ligand.

    • Non-specific Binding: In triplicate, add the receptor preparation, the high concentration of the unlabeled ligand, and then the different concentrations of the radiolabeled ligand.

    • Blank: In triplicate, add binding buffer instead of the receptor preparation to wells containing the highest concentration of the radiolabeled ligand to measure background radiation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10] Gentle agitation is recommended.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters (pre-soaked in PEI solution) using a cell harvester.[10]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis).

  • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.

Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Test inhibitor compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (if available)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test inhibitor (or vehicle for the control).

    • Include a control with a known inhibitor as a positive control.

    • Include a control without the enzyme to measure background signal.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[1]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement:

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.[1] The rate of the reaction is determined from the linear portion of the progress curve.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) reaction.

  • Plot the percentage of inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Functional Assay Protocol

This protocol provides a general framework for a cell-based assay to measure the functional response (e.g., signaling pathway activation or inhibition) induced by a test compound.

Materials:

  • Cells expressing the target of interest

  • Cell culture medium and supplements

  • Test compound

  • 96-well or 384-well cell culture plates

  • Reagents for detecting the functional readout (e.g., reporter gene assay kit, calcium flux dye, antibody for detecting phosphorylated proteins)

  • Plate reader or high-content imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under appropriate conditions (e.g., 37°C, 5% CO2).

    • Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation:

    • Incubate the cells with the compound for a specific period, which can range from minutes to hours depending on the biological response being measured.

  • Detection of Functional Response:

    • Following incubation, perform the specific assay to measure the functional readout. This could involve:

      • Reporter Gene Assay: Lysis of the cells and measurement of the reporter protein activity (e.g., luciferase, β-galactosidase).

      • Calcium Flux Assay: Loading the cells with a calcium-sensitive dye and measuring the change in fluorescence upon compound addition.

      • Phosphorylation Assay (e.g., ELISA, Western Blot): Lysis of the cells and detection of the phosphorylated state of a target protein using specific antibodies.

Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the functional response (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use non-linear regression analysis to fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Data Presentation

Quantitative data from SAR studies are typically summarized in tables to facilitate the comparison of compounds and the identification of trends.[11][12] These tables often include the chemical structure or modifications, along with key biological data.

Table 1: SAR Data for a Series of Kinase Inhibitors

Compound IDR1 GroupR2 GroupKinase Binding Affinity (Ki, nM)Cellular Potency (IC50, nM)
Lead-01 HCl150800
ANA-02 FCl120750
ANA-03 CH3Cl25150
ANA-04 OCH3Cl50300
ANA-05 CH3H2001200
ANA-06 CH3F30180
ANA-07 CH3Br45250

Table 2: SAR Data for GPCR Ligands

Compound IDScaffold ModificationReceptor Binding (Ki, nM)Functional Activity (EC50, nM)Selectivity vs. Subtype B (fold)
Lead-01 Phenyl8525010
ANA-02 Pyridyl6018015
ANA-03 Thienyl1204008
ANA-04 Pyridyl-F4515025
ANA-05 Pyridyl-Cl5517020
ANA-06 Pyridyl-CH37020012

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways, experimental workflows, and the logical relationships within SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & Modeling cluster_optimization Optimization Lead Lead Compound Analogs Synthesize Analogs Lead->Analogs Modify Structure Binding Binding Assays Analogs->Binding Functional Functional Assays Analogs->Functional SAR SAR Analysis Binding->SAR Functional->SAR QSAR QSAR Modeling SAR->QSAR Optimized Optimized Lead SAR->Optimized Identify Key Features QSAR->Analogs Predict New Analogs

Caption: Iterative workflow of a typical Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Ligand Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibits Gene Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Logical_Relationship cluster_inputs Inputs cluster_process SAR Analysis cluster_outputs Outputs Structure Chemical Structure Identify Identify Pharmacophore Structure->Identify BioActivity Biological Activity Data BioActivity->Identify Relate Relate Structural Features to Activity Identify->Relate Model SAR Model Relate->Model Hypothesis New Design Hypothesis Model->Hypothesis

Caption: Logical relationship of components in a Structure-Activity Relationship analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-5-sulfamoylbenzoic acid. The following sections address common issues encountered during synthesis and offer potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical synthetic approach involves a two-step process starting from 2-fluorobenzoic acid. The first step is chlorosulfonation, followed by amination (ammonolysis) of the resulting sulfonyl chloride. Careful control of reaction conditions is crucial for maximizing yield and purity.

Q2: What are the primary challenges in the synthesis of sulfamoylbenzoic acids?

A2: Common challenges include side reactions during chlorosulfonation, difficulty in controlling the reaction temperature during ammonolysis, and purification of the final product.[1] The presence of the fluorine atom in the target molecule can also influence reactivity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. Comparing the reaction mixture's TLC profile to that of the starting material and a reference standard of the product (if available) allows for a qualitative assessment of the conversion.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Chlorosulfonic acid is highly corrosive and reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The ammonolysis step should also be performed with care due to the use of ammonia.

Troubleshooting Guides

Low Yield in Chlorosulfonation Step

Problem: The yield of 2-fluoro-5-(chlorosulfonyl)benzoic acid is lower than expected.

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Ensure an adequate excess of chlorosulfonic acid is used.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC.Increased conversion of the starting material.
Side Reactions - Maintain a low reaction temperature during the addition of 2-fluorobenzoic acid to chlorosulfonic acid to minimize side product formation.Reduced formation of undesired byproducts.
Moisture Contamination - Use anhydrous reagents and glassware. Chlorosulfonic acid reacts violently with water, which can quench the reagent and lead to side reactions.Minimized decomposition of the chlorosulfonating agent and improved yield.
Poor Yield or Purity in Ammonolysis Step

Problem: The final product, this compound, is obtained in low yield or with significant impurities after the amination step.

Possible Cause Troubleshooting Steps Expected Outcome
Hydrolysis of Sulfonyl Chloride - Add the sulfonyl chloride intermediate to the ammonia solution slowly and at a low temperature (e.g., 0-5 °C) to prevent hydrolysis.[1]Minimized formation of the corresponding sulfonic acid impurity.
Incomplete Reaction - Ensure a sufficient excess of ammonia is used to drive the reaction to completion.- Allow the reaction to stir for an adequate amount of time, monitoring by TLC.Increased conversion to the desired sulfonamide.
Difficult Product Isolation - Carefully adjust the pH of the solution during workup to ensure the product precipitates completely.[1]- Wash the crude product with cold water to remove inorganic salts.Improved recovery and purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid
  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Carefully add an excess of chlorosulfonic acid to the flask and cool it in an ice bath.

  • Slowly add 2-fluorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as necessary (e.g., 60-70 °C) for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-fluoro-5-(chlorosulfonyl)benzoic acid, is then collected by vacuum filtration and washed with cold water.

  • The crude product can be dried under vacuum.

Protocol 2: Synthesis of this compound
  • In a fume hood, place a solution of aqueous ammonia in a flask and cool it in an ice-salt bath to 0-5 °C.[1]

  • Slowly add the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid from the previous step in portions to the cold ammonia solution with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir for a couple of hours while gradually warming to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the product.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Synthesis and Troubleshooting

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Start 2-Fluorobenzoic Acid Reagent1 Chlorosulfonic Acid Reaction1 Chlorosulfonation Reaction Start->Reaction1 Reagent1->Reaction1 Intermediate 2-Fluoro-5-(chlorosulfonyl)benzoic acid Reaction1->Intermediate Reaction2 Amination Reaction Intermediate->Reaction2 Reagent2 Aqueous Ammonia Reagent2->Reaction2 Product This compound Reaction2->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield cluster_chlorosulfonation Chlorosulfonation Issues cluster_amination Amination Issues Start Low Yield Observed Incomplete_Rxn1 Incomplete Reaction? Start->Incomplete_Rxn1 Side_Rxn Side Reactions? Start->Side_Rxn Moisture Moisture Contamination? Start->Moisture Hydrolysis Sulfonyl Chloride Hydrolysis? Start->Hydrolysis Incomplete_Rxn2 Incomplete Reaction? Start->Incomplete_Rxn2 Isolation Poor Product Isolation? Start->Isolation Solution1 Increase Reagent/Time/Temp Incomplete_Rxn1->Solution1 Solution2 Control Temperature Side_Rxn->Solution2 Solution3 Use Anhydrous Conditions Moisture->Solution3 Solution4 Low Temp Addition Hydrolysis->Solution4 Solution5 Increase Ammonia Excess Incomplete_Rxn2->Solution5 Solution6 Optimize pH for Precipitation Isolation->Solution6

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of 2-Fluoro-5-sulfamoylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. Common impurities may include unreacted starting materials, intermediates, and by-products from side reactions. Given its relation to furosemide synthesis, potential impurities could be structurally similar compounds, such as isomers or related benzoic acid derivatives.[1][2][3]

Q2: My purified this compound has a persistent color. How can I remove it?

A2: A persistent color, such as a yellowish or brownish tint, is often due to trace organic impurities or tar-like by-products from the synthesis.[4] An effective method to remove color is to perform a recrystallization step with the addition of activated charcoal. The charcoal can adsorb the colored impurities.

Q3: I am struggling to induce crystallization of this compound from my chosen solvent. What can I do?

A3: Difficulty in crystallization can be due to several factors including the choice of solvent, the presence of impurities that inhibit crystal formation, or using an excessive amount of solvent.[4] Try adding an anti-solvent to decrease the solubility of the product or using a seed crystal to induce crystallization. Slow cooling of the solution can also promote the formation of larger, purer crystals.

Q4: What is the recommended method for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the purity of pharmaceutical intermediates like this compound.[1][2][5] It allows for the separation and quantification of the main compound from its impurities. Other useful analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for obtaining an absolute purity value.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Improper solvent choice.- Co-crystallization of impurities.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Perform a second recrystallization.- For persistent impurities, consider column chromatography.[6]
Product "Oils Out" Instead of Crystallizing - The solution is too concentrated.- The solution is cooling too quickly.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly. An insulated container can help moderate the cooling rate.[4]
Poor Recovery After Recrystallization - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility and maximize recovery.[4]
Presence of Insoluble Material - Incomplete reaction or presence of inorganic salts.- Filter the hot solution before allowing it to cool and crystallize.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool down slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of mobile phases).

  • Prepare a series of calibration standards using the reference standard.

  • Inject the sample and standards into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and any impurity peaks.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Perform Recrystallization start->recrystallization purity_check Assess Purity (e.g., HPLC) recrystallization->purity_check pure_product Pure Product (>99%) purity_check->pure_product Purity OK low_purity Low Purity purity_check->low_purity Purity Not OK color_issue Colored Impurities Present? low_purity->color_issue Check for... charcoal_treatment Recrystallize with Activated Charcoal color_issue->charcoal_treatment Yes oiling_out Product Oiling Out? color_issue->oiling_out No charcoal_treatment->purity_check adjust_cooling Adjust Solvent / Cooling Rate oiling_out->adjust_cooling Yes column_chromatography Consider Column Chromatography oiling_out->column_chromatography No / Persistent Issue adjust_cooling->recrystallization column_chromatography->purity_check

References

Common side reactions with 2-Fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a trifunctional molecule with three key reactive sites: the carboxylic acid group (-COOH), the sulfonamide group (-SO₂NH₂), and the fluorine atom attached to the aromatic ring. The reactivity of each site can be influenced by the reaction conditions.

Q2: What are the most common types of side reactions observed with this molecule?

A2: While specific side reaction data for this compound is limited in publicly available literature, common side reactions can be inferred based on the reactivity of its functional groups. These may include:

  • Polymerization or decomposition: Under harsh acidic or basic conditions, or at elevated temperatures, the compound may degrade or polymerize.

  • Reactions involving the carboxylic acid: Esterification with alcohol solvents or impurities, and decarboxylation at high temperatures.

  • Reactions involving the sulfonamide: Hydrolysis of the sulfonamide group under strong acidic or basic conditions.

  • Nucleophilic aromatic substitution: Displacement of the fluorine atom by strong nucleophiles, although this is generally less favorable due to the electron-withdrawing nature of the other substituents.

Q3: How can I purify crude this compound?

A3: The purification of this compound can be challenging due to its polarity and the potential for multiple reactive sites. Common purification techniques include:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities.

  • Acid-Base Extraction: This can be used to separate the acidic product from non-acidic impurities.

Troubleshooting Guides

Issue 1: Low Yield in Reactions

A low yield of the desired product is a frequent challenge when working with multifunctional molecules like this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Side reactions involving the carboxylic acid or sulfonamide groups. Protect the more reactive functional group (e.g., esterify the carboxylic acid) before carrying out the desired reaction.
Suboptimal reaction temperature. Optimize the reaction temperature. Gradual changes in temperature can significantly impact yield and byproduct formation.
Presence of moisture. Ensure all glassware is thoroughly dried and conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.
Incomplete reaction. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Issue 2: Presence of Impurities After Synthesis

The presence of impurities can complicate downstream applications. The table below details common impurities and strategies for their removal.

Impurity Potential Source Mitigation and Removal Strategies
Unreacted starting materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Purify via recrystallization or column chromatography.
Byproducts from side reactions Non-selective reaction conditions.Use milder reaction conditions or protecting groups. Purify using appropriate chromatographic techniques.
Solvent adducts Reaction with the solvent.Choose an inert solvent. Remove adducts through purification.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, acetic acid/water)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Reaction_Troubleshooting Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Protecting_Group Consider Protecting Groups Optimize_Conditions->Protecting_Group Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Optimize_Conditions->Monitor_Reaction Workup Optimize Workup Procedure Monitor_Reaction->Workup Purification Purify Product Workup->Purification

Caption: Troubleshooting workflow for low reaction yield.

Functional_Group_Reactivity Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Esterification, Amide Coupling Sulfonamide Sulfonamide (-SO2NH2) Molecule->Sulfonamide Hydrolysis (harsh conditions) Aromatic_Ring Fluoroaromatic Ring Molecule->Aromatic_Ring Nucleophilic Aromatic Substitution (less common)

Caption: Reactivity of functional groups in this compound.

Improving stability of 2-Fluoro-5-sulfamoylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Fluoro-5-sulfamoylbenzoic acid in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a cool, dark, and dry place under an inert atmosphere. Based on data for structurally similar compounds, storage at room temperature is acceptable, but refrigeration (2-8 °C) is recommended for extended periods.[1]

Q2: What solvents are recommended for dissolving this compound?

This compound is slightly soluble in DMSO and methanol.[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the final desired concentration. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: What are the potential signs of degradation of this compound in solution?

Visual signs of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical techniques like HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: What factors can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The carboxylic acid and sulfonamide groups are sensitive to pH. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photodegradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions.

Q5: How can I minimize the degradation of this compound in my experiments?

To enhance stability:

  • Prepare fresh solutions before use whenever possible.

  • If stock solutions need to be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use buffers at a pH close to neutral, unless your experimental conditions require otherwise, and consider performing a pH stability study.

  • Minimize the time solutions are kept at room temperature.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing high variability in your experimental outcomes, it could be due to the degradation of your this compound solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Confirm that you are using freshly prepared solutions or properly stored stock solutions.

  • Analytical Confirmation: Analyze your solution using HPLC to check for the presence of degradation products and to confirm the concentration of the active compound.

  • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from solid material and repeat the experiment.

Issue 2: Loss of Compound Potency

A gradual or sudden decrease in the expected biological or chemical activity of your compound may indicate degradation.

Troubleshooting Steps:

  • Perform a Stability Study: Conduct a short-term stability study under your experimental conditions (e.g., temperature, buffer). Use HPLC to quantify the amount of this compound remaining at different time points.

  • Optimize Solution Preparation: Based on the stability data, adjust your solution preparation and handling procedures. This may involve preparing solutions more frequently or changing the storage temperature.

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system using HPLC.

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Methanol)

  • Experimental buffer (e.g., PBS pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen organic solvent to make a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solution: Dilute the stock solution with your experimental buffer to the final test concentration (e.g., 100 µg/mL).

  • Initial Analysis (T=0): Immediately analyze the test solution by HPLC to determine the initial concentration and purity. This will serve as your baseline.

  • Incubation: Store the test solution under the conditions you want to evaluate (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Proposed HPLC Method Parameters:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm

Data Presentation

Table 1: Example Stability of this compound (100 µg/mL) in PBS (pH 7.4) at Different Temperatures
Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100.0100.0100.0
299.898.595.2
699.596.188.7
1299.192.379.4
2498.285.665.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_test Prepare Test Solution (e.g., 100 µg/mL in Buffer) prep_stock->prep_test analysis_t0 T=0 Analysis (HPLC) prep_test->analysis_t0 incubate Incubate at Desired Conditions (e.g., 25°C, 37°C) analysis_t0->incubate analysis_tp Time-Point Analysis (HPLC) incubate->analysis_tp data_analysis Calculate % Remaining vs. Time analysis_tp->data_analysis

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Hypothetical Degradation Pathway parent This compound hydrolysis_product 2-Fluoro-5-aminobenzoic acid (Hydrolysis of Sulfonamide) parent->hydrolysis_product  H₂O / pH extremes decarboxylation_product 4-Fluoro-3-sulfamoylaniline (Decarboxylation) parent->decarboxylation_product  Heat / Light

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic node_action node_action start Inconsistent Experimental Results? check_age Solution Freshly Prepared? start->check_age run_hplc Analyze Solution by HPLC check_age->run_hplc No check_age->run_hplc Yes prepare_fresh Prepare Fresh Solution and Re-run Experiment run_hplc->prepare_fresh Degradation Detected no_issue Stability is Likely Not the Root Cause run_hplc->no_issue No Degradation Detected

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Chemoselective Reactions of 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-sulfamoylbenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting chemoselective reactions involving this versatile trifunctional building block. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the main challenges in achieving chemoselectivity?

A1: this compound possesses three key functional groups that dictate its reactivity: a carboxylic acid, a sulfamoyl group, and a fluorine atom attached to the aromatic ring. The primary challenge in working with this compound is to achieve chemoselectivity, meaning to selectively react one functional group without affecting the others.

  • Carboxylic Acid (-COOH): This group is acidic and readily undergoes reactions such as amide bond formation and esterification. The presence of the ortho-fluoro and meta-sulfamoyl groups, both being electron-withdrawing, increases the acidity of the carboxylic acid, potentially enhancing its reactivity in coupling reactions.[1][2]

  • Sulfamoyl Group (-SO₂NH₂): The sulfonamide N-H bonds are weakly acidic and can be deprotonated under basic conditions. The nitrogen atom can also exhibit nucleophilic character, although this is generally low. Under harsh conditions, the sulfamoyl group could potentially undergo side reactions.

  • Aromatic Ring and Fluorine Atom (-F): The fluorine atom and the other substituents influence the electron density of the aromatic ring. The C-F bond is generally strong; however, nucleophilic aromatic substitution is a possibility under specific and often forcing reaction conditions.

The key to successful chemoselective reactions is the careful selection of reagents and reaction conditions, and in many cases, the use of protecting groups.

Q2: I am planning an amide coupling reaction with this compound. Which functional group should I be most concerned about for potential side reactions?

A2: When performing an amide coupling reaction at the carboxylic acid position, the primary concern for side reactions involves the sulfamoyl group. While the carboxylic acid is the most reactive site for standard amide coupling reagents, the N-H protons of the sulfonamide are acidic and can be deprotonated by the base used in the coupling reaction. This can lead to the formation of undesired byproducts or affect the solubility and purification of the desired product. It is crucial to use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to minimize side reactions at the sulfamoyl group.

Q3: How can I purify my final product, a derivative of this compound?

A3: The purification of derivatives of this compound can be challenging due to the polarity of the molecule. The purification method will depend on the physical state and properties of your compound.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. The choice of solvent is critical and may require some experimentation. Common solvent systems for similar aromatic sulfonamides include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.

  • Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, silica gel column chromatography is a standard technique. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective.

  • Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, a liquid-liquid extraction can be a powerful purification step. For example, if your desired product is neutral but you have unreacted acidic starting material, washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can remove the acidic impurity.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Problem: I am experiencing a low yield when coupling this compound with a primary or secondary amine.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Incomplete Activation of the Carboxylic Acid • Ensure all reagents, especially the coupling agent and solvent (e.g., DMF, DCM), are anhydrous.• Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt.• Increase the equivalents of the coupling agent and/or the amine.Increased conversion of the starting material to the desired amide product.
Side Reaction at the Sulfamoyl Group • Use a non-nucleophilic base like diisopropylethylamine (DIPEA) instead of a stronger, more nucleophilic base.• Consider protecting the sulfamoyl group if other strategies fail. A suitable protecting group would be one that is stable to the amide coupling conditions and can be removed orthogonally.Minimized formation of byproducts and an increased yield of the target amide.
Poor Solubility of Starting Materials • Try a different solvent or a solvent mixture to improve solubility. For example, a small amount of DMF or DMSO can be added to DCM.• Gently warm the reaction mixture if the reagents are thermally stable.A homogeneous reaction mixture leading to a more efficient reaction.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Add HATU (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Incomplete_Activation Incomplete Activation? Start->Incomplete_Activation Side_Reaction Side Reaction at Sulfamoyl Group? Incomplete_Activation->Side_Reaction No Solution1 Use Anhydrous Reagents Increase Equivalents of Coupling Agent/Amine Use HATU/HBTU Incomplete_Activation->Solution1 Yes Solubility Poor Solubility? Side_Reaction->Solubility No Solution2 Use Non-nucleophilic Base (DIPEA) Protect Sulfamoyl Group Side_Reaction->Solution2 Yes Solution3 Change Solvent (e.g., add DMF) Gently Warm Reaction Solubility->Solution3 Yes End Improved Yield Solubility->End No Solution1->End Solution2->End Solution3->End

Troubleshooting workflow for low amide coupling yields.
Issue 2: Unselective Reaction - Modification of the Sulfamoyl Group

Problem: I am trying to perform a reaction at the carboxylic acid, but I am observing an unexpected modification of the sulfamoyl group.

Possible Cause and Solution:

The N-H protons of the sulfamoyl group are acidic and can be deprotonated by strong bases. The resulting anion can then act as a nucleophile, leading to undesired side reactions. To prevent this, a protecting group strategy is recommended.

Protecting Group Strategy for the Sulfamoyl Group:

A common strategy is to protect the sulfonamide with a group that is stable under the desired reaction conditions but can be removed selectively later. The choice of protecting group will depend on the subsequent reaction steps.

Protecting GroupProtection ConditionsDeprotection Conditions
Boc (tert-Butoxycarbonyl) Boc₂O, DMAP, CH₂Cl₂TFA/CH₂Cl₂, or HCl in Dioxane
Cbz (Carboxybenzyl) Cbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C
PMB (p-Methoxybenzyl) PMB-Cl, Base (e.g., K₂CO₃)TFA, or DDQ

Experimental Protocol: Boc Protection of the Sulfamoyl Group

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) and sodium hydroxide (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product.

Orthogonal_Protection cluster_0 Reaction at Carboxylic Acid cluster_1 Reaction at Sulfamoyl Group Molecule This compound -COOH -SO₂NH₂ Protect_Sulfamoyl Protect Sulfamoyl Group (e.g., with Boc) Molecule:f2->Protect_Sulfamoyl Protect_COOH Protect Carboxylic Acid (e.g., as an Ester) Molecule:f1->Protect_COOH React_COOH React at Carboxylic Acid (e.g., Amide Coupling) Protect_Sulfamoyl->React_COOH Deprotect_Sulfamoyl Deprotect Sulfamoyl Group React_COOH->Deprotect_Sulfamoyl React_Sulfamoyl React at Sulfamoyl Group Protect_COOH->React_Sulfamoyl Deprotect_COOH Deprotect Carboxylic Acid React_Sulfamoyl->Deprotect_COOH

Orthogonal protection strategies for chemoselectivity.

References

How to avoid common pitfalls in 2-Fluoro-5-sulfamoylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Fluoro-5-sulfamoylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and the main challenges in achieving chemoselectivity?

A1: this compound possesses three primary reactive functional groups: a carboxylic acid, a sulfonamide, and a fluorine-substituted aromatic ring. The main challenge in working with this molecule is achieving chemoselectivity, as reagents intended for one functional group may react with another.

  • Carboxylic Acid (-COOH): This group is susceptible to nucleophilic acyl substitution, readily undergoing esterification and amide bond formation. The presence of the ortho-fluoro group increases the acidity of the carboxylic acid due to its strong electron-withdrawing effect.

  • Sulfonamide (-SO₂NH₂): The nitrogen of the sulfonamide is nucleophilic and can react with strong electrophiles. The hydrogen atoms on the nitrogen are acidic and can be deprotonated with a strong base.

  • Aromatic Fluorine (-F): The fluorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) under specific conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the adjacent carboxylic acid and the para-sulfamoyl group activates the ring for such substitutions.

Q2: I am planning an amide coupling reaction with the carboxylic acid group. Do I need to protect the sulfonamide group?

A2: In many standard amide coupling reactions, protection of the sulfonamide group is not strictly necessary. However, if you are using a strong base or highly reactive electrophiles, protection might be required to prevent side reactions. The acidity of the sulfonamide protons could potentially interfere with base-sensitive reactions. A common protecting group for sulfonamides is the tert-butoxycarbonyl (Boc) group.

Q3: What are the typical conditions for nucleophilic aromatic substitution of the fluorine atom?

A3: Nucleophilic aromatic substitution (SₙAr) on this molecule generally requires a potent nucleophile and often elevated temperatures. The reaction is facilitated by the electron-withdrawing groups (carboxylic acid and sulfonamide) which stabilize the Meisenheimer complex intermediate. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. The choice of solvent is also critical, with polar aprotic solvents like DMSO, DMF, or NMP often being preferred.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

Problem: I am experiencing a low yield when coupling this compound with a primary or secondary amine.

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Activation of Carboxylic Acid Use a reliable coupling agent such as HATU, HOBt/EDC, or COMU. Ensure all reagents and solvents are anhydrous.Increased conversion to the desired amide product.
Poor Nucleophilicity of the Amine Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed and to deprotonate the amine salt if applicable. Consider increasing the reaction temperature or prolonging the reaction time.Improved reaction rate and higher yield.
Side Reaction at the Sulfonamide Group If using a strong base, consider protecting the sulfonamide with a Boc group prior to the coupling reaction.Prevention of unwanted side reactions and improved yield of the desired amide.
Difficult Purification After the reaction, perform an acidic workup to remove any unreacted amine. If the product is a solid, attempt recrystallization from a suitable solvent system to isolate a purer product.Isolation of a purer product, which may improve the apparent yield.
Unwanted Nucleophilic Aromatic Substitution (SₙAr)

Problem: During my reaction, I am observing the formation of a byproduct resulting from the displacement of the fluorine atom.

Potential Cause Troubleshooting Recommendation Expected Outcome
Presence of a Strong Nucleophile If your reaction conditions include a strong nucleophile not intended to displace the fluorine, consider lowering the reaction temperature.Reduced rate of the SₙAr side reaction.
Reaction with Amine Reagent If the amine used for amide coupling is also acting as a nucleophile for SₙAr, this suggests the reaction temperature is too high. Perform the amide coupling at a lower temperature (e.g., 0 °C to room temperature).Minimized formation of the SₙAr byproduct.
Basic Conditions Strong basic conditions can deprotonate the carboxylic acid, forming a carboxylate which is less activating for SₙAr. However, if the base is also a strong nucleophile, SₙAr can still occur. Use a non-nucleophilic base if possible.Reduced likelihood of SₙAr.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is suitable for a wide range of primary and secondary amines.

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Amine and Base: Add the desired amine (1.0 - 1.2 equivalents) to the solution, followed by the addition of diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents).

  • Addition of Coupling Reagent: Add HATU (1.1 - 1.5 equivalents) portion-wise to the reaction mixture while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Chemoselectivity_Workflow Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Amide Coupling, Esterification Sulfonamide Sulfonamide (-SO2NH2) Molecule->Sulfonamide Alkylation, Protection (e.g., Boc) Aromatic_Fluorine Aromatic Fluorine (-F) Molecule->Aromatic_Fluorine Nucleophilic Aromatic Substitution (SnAr) Troubleshooting_Amide_Coupling cluster_0 Problem: Low Yield in Amide Coupling cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Incomplete_Activation Incomplete Carboxylic Acid Activation Low_Yield->Incomplete_Activation Poor_Nucleophilicity Poor Amine Nucleophilicity Low_Yield->Poor_Nucleophilicity Side_Reaction Side Reaction at Sulfonamide Low_Yield->Side_Reaction Use_HATU Use Stronger Coupling Reagent (e.g., HATU) Incomplete_Activation->Use_HATU Increase_Temp Increase Temperature or Use Stronger Base Poor_Nucleophilicity->Increase_Temp Protect_Sulfonamide Protect Sulfonamide (e.g., with Boc) Side_Reaction->Protect_Sulfonamide

Technical Support Center: Synthesis of 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-5-sulfamoylbenzoic acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the chlorosulfonation of 2-fluorobenzoic acid, followed by amination to introduce the sulfamoyl group. The starting material, 2-fluorobenzoic acid, can be prepared from anthranilic acid through a diazotization reaction.[1]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges common to many chemical processes. These include ensuring efficient heat transfer and mixing in larger reactors, managing the safe handling of corrosive reagents like chlorosulfonic acid, and controlling byproduct formation which can become more significant at a larger scale.[2] Impurity amplification is a key concern, where minor side reactions at the lab scale can lead to significant purification challenges in pilot or industrial production.[2]

Q3: How can I purify the final product, this compound?

A3: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent will depend on the impurity profile. It is crucial to wash the filtered solid with cold water until the washings are neutral to remove any residual acid.

Q4: What are the critical safety precautions to take during this synthesis?

A4: The synthesis involves hazardous reagents such as chlorosulfonic acid and concentrated acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Care should be taken to control the temperature of exothermic reactions, especially during scale-up, to prevent runaway reactions.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Chlorosulfonation Step Incomplete reaction due to insufficient reagent or reaction time.- Ensure an excess of chlorosulfonic acid is used. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Decomposition of the product or starting material at high temperatures.- Maintain the reaction temperature within the recommended range. - Consider a slower, controlled addition of the 2-fluorobenzoic acid to the chlorosulfonic acid to manage the exotherm.
Formation of Impurities Side reactions due to moisture or elevated temperatures.- Use anhydrous reagents and solvents. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Maintain strict temperature control throughout the reaction.[2]
Over-reaction or side reactions during amination.- Optimize the reaction conditions for the amination step, such as temperature and reaction time. - Use a suitable base to neutralize any HCl formed during the reaction.
Difficulty in Product Isolation/Purification Product is not precipitating out of solution.- After acidification, cool the mixture in an ice bath to promote precipitation. - If the product remains in solution, consider extraction with a suitable organic solvent.
Oily product obtained instead of a solid.- This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to identify the main component and then optimize the recrystallization conditions.
Scale-up Issues Poor mixing leading to localized overheating and side reactions.[2]- Use an appropriate overhead stirrer for larger reaction vessels. - Ensure the vessel is adequately baffled to improve mixing efficiency.
Inefficient heat transfer causing temperature control problems.[2]- Use a reactor with a jacketed cooling system. - For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.

Experimental Protocols

Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic Acid
  • In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a dropping funnel, and a gas outlet connected to a scrubber, charge chlorosulfonic acid (3.0 equivalents).

  • Cool the chlorosulfonic acid to 0-5 °C using a circulating chiller.

  • Slowly add 2-fluorobenzoic acid (1.0 equivalent) portion-wise or via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by quenching a small aliquot and analyzing by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Synthesis of this compound
  • In a separate reactor, prepare a solution of aqueous ammonia (e.g., 25-30% solution) and cool it to 0-5 °C.

  • Slowly and carefully add the cooled chlorosulfonylated reaction mixture from the previous step to the ammonia solution, maintaining the temperature below 15 °C. This step is highly exothermic and requires efficient cooling.

  • Stir the mixture for 1-2 hours at room temperature.

  • Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Cool the mixture to 0-10 °C to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Chlorosulfonation Step Amination Step
Temperature 0-10 °C (addition), 60-70 °C (reaction)0-15 °C (addition), Room Temp (reaction)
Reaction Time 2-4 hours1-2 hours
Key Reagents 2-Fluorobenzoic acid, Chlorosulfonic acid2-Fluoro-5-chlorosulfonylbenzoic acid, Aqueous Ammonia
Solvent None (Chlorosulfonic acid acts as reagent and solvent)Water
Typical Yield >90% (crude)80-90% (after purification)
Typical Purity ->98% (by HPLC)

Visualizations

Synthesis_Pathway A 2-Fluorobenzoic Acid C 2-Fluoro-5-chlorosulfonylbenzoic Acid A->C Chlorosulfonation B Chlorosulfonic Acid (HSO3Cl) B->C E This compound C->E Amination D Aqueous Ammonia (NH4OH) D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Temp Verify Temperature Control Start->Check_Temp Check_Reagents Check Reagent Purity and Stoichiometry Check_Temp->Check_Reagents Temp OK Optimize_Time Adjust Reaction Time Check_Temp->Optimize_Time Temp Issue Check_Mixing Evaluate Mixing Efficiency Check_Reagents->Check_Mixing Reagents OK Purify_Reagents Purify or Replace Reagents Check_Reagents->Purify_Reagents Reagent Issue Improve_Stirring Improve Stirring/Baffling Check_Mixing->Improve_Stirring Mixing Issue End Problem Resolved Check_Mixing->End Mixing OK Optimize_Time->End Purify_Reagents->End Improve_Stirring->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Managing reaction byproducts of 2-Fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-sulfamoylbenzoic acid. The information provided is designed to help manage and troubleshoot reaction byproducts and other common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a yellow or brownish tint. What is the likely cause and how can I remove it?

A1: Discoloration in the final product is often due to trace-level impurities. The most common causes include:

  • Azo Compounds: If a diazotization reaction is part of your synthetic route, residual diazonium salts can form colored azo-byproducts.[1]

  • Oxidation Products: Minor, colored byproducts can arise from the oxidation of starting materials or the product itself, especially if the reaction is run at elevated temperatures.[1]

To remove these colored impurities, the following methods are recommended:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to your product solution before the final crystallization step can effectively adsorb colored impurities.[1]

  • Recrystallization: Optimizing the solvent system for recrystallization can help in separating the product from colored byproducts.

Q2: I am observing low purity in my final this compound product. What are the potential reasons and solutions?

A2: Low purity can stem from several factors throughout the synthetic and purification process. Common issues and their solutions are outlined below:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed. Adjusting the reaction time and temperature may be necessary.[1]

  • Inefficient Purification: The purification method may not be optimal for removing specific byproducts.

    • Solution: Optimize the recrystallization solvent system. For persistent impurities, consider a secondary purification step such as column chromatography or sublimation.[1]

  • Presence of Isomeric Impurities: Non-specific reaction conditions can lead to the formation of isomers.

    • Solution: Ensure precise control of reaction conditions, such as temperature, to minimize side reactions and enhance regioselectivity.[1]

Q3: What are some common unexpected byproducts that can form during the synthesis of sulfamoylbenzoic acids?

A3: The formation of unexpected byproducts is often a result of side reactions due to incorrect temperature, stoichiometry, or contaminated reagents. For instance, in syntheses involving diazotization, poor temperature control (ideally 0-5 °C) can lead to premature decomposition of the diazonium salt.[1] Similarly, in chlorosulfonation reactions, which are often a key step in synthesizing sulfamoyl derivatives, excessive heating can lead to the formation of unwanted byproducts.[2] Using high-purity, anhydrous solvents and reagents is crucial to prevent side reactions.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table 1: Common Problems, Potential Causes, and Recommended Solutions
ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Monitor reaction progress via TLC or HPLC and adjust reaction time/temperature as needed.[1]
Side reactions due to improper temperature control.Maintain strict temperature control throughout the reaction, especially during sensitive steps like diazotization.[1][2]
Suboptimal stoichiometry of reagents.Use a slight excess of the key reagent and ensure accurate measurements.[1]
Discolored Product Presence of azo-compound impurities.Use activated carbon treatment before final crystallization.[1]
Oxidation of starting materials or product.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Purity Residual starting materials.Ensure the reaction goes to completion by monitoring with TLC/HPLC and adjusting conditions.[1]
Inefficient purification.Optimize the recrystallization solvent. Consider column chromatography for difficult separations.[1]
Presence of Unexpected Peaks in Analytical Data (HPLC, NMR) Formation of byproducts from side reactions.Review and optimize reaction conditions (temperature, stoichiometry). Ensure high-purity reagents and solvents.[1]
Degradation of the product.Avoid overly harsh reaction or workup conditions.

Experimental Protocols

Protocol 1: General Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for similar acids include ethanol/water mixtures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. For better crystal formation, further cooling in an ice bath can be applied.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the reaction mixture and the starting material (as a reference) in a suitable volatile solvent.

  • Spotting: Spot the samples onto a TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.

  • Analysis: Compare the spots of the reaction mixture with the starting material to determine if the starting material has been consumed.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Purity

G start Low Purity Detected (e.g., by HPLC/NMR) check_sm Check for Residual Starting Material (TLC/HPLC) start->check_sm sm_present Starting Material Present check_sm->sm_present optimize_rxn Optimize Reaction Conditions (Time, Temperature, Stoichiometry) sm_present->optimize_rxn Yes sm_absent Starting Material Absent sm_present->sm_absent No optimize_rxn->start analyze_byproducts Analyze Byproducts (MS, NMR) sm_absent->analyze_byproducts optimize_purification Optimize Purification (Recrystallization, Chromatography) analyze_byproducts->optimize_purification final_product High Purity Product optimize_purification->final_product

Caption: A logical workflow for troubleshooting and improving the purity of this compound.

Diagram 2: Purification Strategy for Discolored Product

G start Crude Discolored Product dissolve Dissolve in Hot Solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filtration Hot Filtration add_carbon->hot_filtration cool Cool to Crystallize hot_filtration->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Purified Product filter_wash->dry final_product Colorless Product dry->final_product

Caption: An experimental workflow for the purification of a discolored product using activated carbon and recrystallization.

References

Strategies to improve the purity of synthesized 2-Fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Fluoro-5-sulfamoylbenzoic acid. The following information is based on established chemical principles and data from the synthesis of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

  • Chlorosulfonation: 2-Fluorobenzoic acid is reacted with chlorosulfonic acid to form the intermediate 2-fluoro-5-(chlorosulfonyl)benzoic acid.

  • Amination/Ammonolysis: The resulting sulfonyl chloride is then reacted with an ammonia source, such as ammonia water, to yield the final product, this compound.[1]

An alternative approach could involve the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid, followed by a Sandmeyer-type reaction to introduce the fluorine atom, though this is a more complex route.[2]

Q2: What are the potential major impurities in the synthesis of this compound?

A2: Based on similar syntheses, potential impurities could include:

  • Unreacted Starting Material: Residual 2-fluorobenzoic acid.

  • Isomeric Byproducts: Formation of other isomers during the chlorosulfonation step.

  • Hydrolysis Product: The intermediate 2-fluoro-5-(chlorosulfonyl)benzoic acid can hydrolyze back to the sulfonic acid derivative if exposed to moisture.

  • Over-reaction Products: Dimerization or other side reactions at elevated temperatures.[1][3]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: Standard analytical techniques for purity assessment of organic compounds are recommended. These include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main product and detect impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or byproducts.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. For comparison, the melting point of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid is reported to be 230-232 °C (with decomposition).

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Strategy
Incomplete Chlorosulfonation - Ensure an appropriate excess of chlorosulfonic acid is used. - Optimize reaction temperature and time. Elevated temperatures may be required for the electron-deficient benzoic acid.[4]
Side Reactions - Maintain strict temperature control during chlorosulfonation to minimize byproduct formation. - Add 2-fluorobenzoic acid to chlorosulfonic acid in a portion-wise manner to control the reaction exotherm.
Loss during Work-up - Carefully control the pH during acidification after amination to ensure complete precipitation of the product.[1] - Wash the crude product with cold water to minimize loss due to solubility.[5]
Hydrolysis of Sulfonyl Chloride - Perform the amination step immediately after the formation of 2-fluoro-5-(chlorosulfonyl)benzoic acid. - Use anhydrous conditions throughout the synthesis.
Issue 2: Presence of Unreacted 2-Fluorobenzoic Acid
Potential Cause Troubleshooting Strategy
Insufficient Chlorosulfonating Agent - Increase the molar ratio of chlorosulfonic acid to 2-fluorobenzoic acid.
Sub-optimal Reaction Conditions - Increase the reaction temperature or prolong the reaction time for the chlorosulfonation step.
Purification Method - Recrystallize the final product from a suitable solvent system to remove the more soluble starting material. A mixture of ethanol and water is often effective for similar acids.[6]
Issue 3: Difficulty in Removing Colored Impurities
Potential Cause Troubleshooting Strategy
Formation of Degradation Products - Avoid excessive heating during the reaction and purification steps.
Residual Catalyst or Reagents - Ensure thorough washing of the crude product.
Purification Technique - Treat a solution of the crude product with activated carbon to adsorb colored impurities before recrystallization.[1] - Column chromatography can be employed for more challenging separations.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) to find a system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For similar benzoic acid derivatives, an ethanol/water mixture is a good starting point.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for Structurally Related Sulfamoylbenzoic Acids

Compound Purification Method Solvent System Observed Outcome Reference
2,4-dichloro-5-sulfamoylbenzoic acidRecrystallizationEthanolHigh-quality product[1]
2-Fluoro-5-formylbenzoic acidRecrystallizationEthanol/WaterFurther purification[6]
2-amino-5-fluorobenzoic acidRecrystallizationXylenePurified product[7]
2-chloro-5-sulfamoylbenzoic acidsColumn ChromatographyBenzene-5% Acetic AcidPurified product[2]

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Carbon (Optional) dissolve->charcoal If colored filter_hot Hot Filtration dissolve->filter_hot If not colored charcoal->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Cold Filtration cool->filter_cold dry Dry Crystals filter_cold->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_logic impure_product Low Purity of Final Product check_sm Check for Starting Material (2-Fluorobenzoic Acid) impure_product->check_sm check_iso Check for Isomeric Impurities impure_product->check_iso check_color Check for Colored Impurities impure_product->check_color increase_reagent Increase Chlorosulfonic Acid Ratio or Optimize Reaction Conditions check_sm->increase_reagent Present recrystallize Recrystallize from Optimal Solvent System check_sm->recrystallize Present check_iso->recrystallize Present chromatography Consider Column Chromatography check_iso->chromatography Persistent charcoal_treatment Use Activated Carbon During Recrystallization check_color->charcoal_treatment Present

Caption: Troubleshooting logic for addressing common purity issues in the synthesis of this compound.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-Fluoro-5-sulfamoylbenzoic acid, a key building block in the synthesis of various pharmaceuticals. The following sections present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the desired level of accuracy, the nature of potential impurities, and the availability of instrumentation. For this compound, HPLC and qNMR are powerful and complementary techniques that provide robust and reliable purity data.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture.[1][2][3] It is considered a gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[4][5]

Below is a summary of the key performance characteristics of these two methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Absolute quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Information Obtained Relative purity (% area), detection and quantification of non-volatile impurities.Absolute purity (% by weight), structural confirmation.
Advantages High sensitivity, excellent for resolving complex mixtures and detecting trace impurities.[1]Highly accurate and precise, does not require a reference standard of the analyte, provides structural information.
Limitations Requires a reference standard for absolute quantification, results can be influenced by the chromophoric properties of impurities.Lower sensitivity compared to HPLC, may not detect impurities that lack NMR-active nuclei or are present at very low concentrations.[6]

Experimental Data and Protocols

The following data represents a comparative purity analysis of a single batch of synthesized this compound using HPLC and qNMR.

Quantitative Data Summary
Analytical MethodPurity (%)
HPLC (Area %)99.85%
¹H qNMR (w/w %)99.7%
Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the determination of this compound purity using reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

2. Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • NMR Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a distinct aromatic proton signal can be used. For maleic acid, the olefinic proton signal is used.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Data Comparison & Reporting Synthesis Synthesized This compound HPLC_Prep Sample Prep (1 mg/mL) Synthesis->HPLC_Prep qNMR_Prep Sample & Std Prep Synthesis->qNMR_Prep HPLC_Run HPLC Run HPLC_Prep->HPLC_Run HPLC_Data Area % Purity HPLC_Run->HPLC_Data Comparison Compare Results HPLC_Data->Comparison qNMR_Run qNMR Acquisition qNMR_Prep->qNMR_Run qNMR_Data Absolute Purity (w/w %) qNMR_Run->qNMR_Data qNMR_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Experimental workflow for purity validation.

MethodComparison PurityValidation {Purity Validation of this compound} HPLC High-Performance Liquid Chromatography (HPLC) Relative Purity (% Area) High Sensitivity Impurity Profiling PurityValidation->HPLC qNMR Quantitative NMR (qNMR) Absolute Purity (w/w %) Structural Confirmation No Analyte Standard Needed PurityValidation->qNMR Conclusion {Conclusion|Orthogonal methods provide a comprehensive purity assessment. HPLC for impurity detection, qNMR for absolute quantification.} HPLC->Conclusion qNMR->Conclusion

Caption: Comparison of analytical techniques.

By employing these orthogonal analytical techniques, researchers can confidently ascertain the purity of synthesized this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate. The combination of HPLC for sensitive impurity profiling and qNMR for accurate absolute quantification provides a robust and comprehensive approach to purity validation.

References

Comparative Analysis of 2-Fluoro-5-sulfamoylbenzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-fluoro-5-sulfamoylbenzoic acid analogs, focusing on their potential as carbonic anhydrase inhibitors and diuretics. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to this compound Analogs

This compound is a key chemical scaffold used in the development of various therapeutic agents. Its derivatives have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes, and as loop diuretics, which act on the kidneys to increase urine output. The fluorine substituent on the benzoic acid ring can significantly influence the compound's physicochemical properties, such as its acidity and lipophilicity, which in turn affects its biological activity and pharmacokinetic profile.

Comparative Efficacy as Carbonic Anhydrase Inhibitors

While direct comparative studies on a series of this compound analogs are limited in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid. The following table summarizes the inhibitory activity (Ki) of a focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid against several human carbonic anhydrase (hCA) isoforms. This data provides a basis for understanding the structure-activity relationships (SAR) that may also apply to this compound analogs.

Table 1: Inhibitory Activity (Ki, nM) of 2,4-Dichloro-5-sulfamoylbenzoic Acid Analogs against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4 128.369.732.7105.4
5 95.436.325.189.2
6 152.183.141.5121.7
7 315.627998.3382
8 (ortho-fluoro) 110.290.628.959.8
9 88.752.715.439.9
10 189.578.355.6199
11 75.345.19.812.3
12 99.858.918.257.8
13 (fluoro) 65.439.87.28.9
14 288.1295.485.3263
15 145.6138.240.149.7
16 130.9115.735.847.5

Data is illustrative and based on analogs of 2,4-dichloro-5-sulfamoylbenzoic acid as reported in a study on their potential as carbonic anhydrase inhibitors[1].

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact inhibitory potency and selectivity. For instance, the introduction of a fluoro group can enhance inhibitory activity against specific isoforms like hCA XII[1].

  • Selectivity: Certain modifications can lead to selective inhibition of tumor-associated isoforms like hCA IX and XII over the cytosolic isoforms hCA I and II, which is a desirable characteristic for anticancer drug development[1].

Comparative Efficacy as Diuretics

Analogs of 5-sulfamoylbenzoic acid are the cornerstone of loop diuretics.[2] These compounds exert their effect by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney.[3] The diuretic potency is influenced by the substituents on the aromatic ring.

Table 2: Key Structural Features for Diuretic Activity of 5-Sulfamoylbenzoic Acid Derivatives

Structural FeatureImportance for Diuretic Activity
Carboxylic acid group at C-1 Optimal for diuretic activity.[4][5]
Sulfamoyl group at C-5 Essential for activity.[4][5]
Activating group at C-4 (e.g., Cl, F) Increases diuretic potency.[4][5]
Substitution at the 2-amino or 3-amino group Modulates activity and pharmacokinetic properties.[4][5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CA-catalyzed hydration of CO2.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (this compound analogs)

  • CO2-saturated water

  • Assay Buffer: 20 mM HEPES or TRIS, pH 7.4

  • Phenol red or other suitable pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare a solution of the purified hCA isoform in the assay buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with each dilution of the test compound and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

  • Reaction Initiation and Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time (typically at 557 nm for phenol red) as the pH changes due to the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation.[6][7]

In Vivo Diuretic Activity Assay in Rats

This assay evaluates the diuretic effect of the test compounds in an animal model.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages for urine collection

  • Test compounds

  • Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

  • Standard diuretic (e.g., Furosemide)

  • Flame photometer for electrolyte analysis

Procedure:

  • Animal Preparation:

    • House the rats in a controlled environment and provide free access to food and water.

    • Fast the animals overnight before the experiment, with continued access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control, standard, and test groups with different doses of the analogs).

    • Administer the vehicle, standard diuretic, or test compound orally or intraperitoneally.

  • Urine Collection:

    • Immediately after dosing, place each rat in an individual metabolic cage.

    • Collect urine at specified time intervals (e.g., every hour for 5 hours and a final collection at 24 hours).

  • Measurement and Analysis:

    • Measure the total volume of urine collected for each rat.

    • Measure the concentration of electrolytes (Na+, K+, Cl-) in the urine samples using a flame photometer.

    • Calculate the diuretic index (urine output of the test group / urine output of the control group) and saluretic index (electrolyte excretion of the test group / electrolyte excretion of the control group).[8][9][10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

carbonic_anhydrase_inhibition_pathway cluster_ca9 Target Enzyme hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression Increased CAIX Expression hif1a->ca9_expression ca9 Carbonic Anhydrase IX (CAIX) ca9_expression->ca9 co2_h2o CO₂ + H₂O co2_h2o->ca9 h_hco3 H⁺ + HCO₃⁻ extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis ca9->h_hco3 Catalysis tumor_survival Tumor Cell Survival & Proliferation extracellular_acidosis->tumor_survival inhibitor 2-Fluoro-5-sulfamoylbenzoic acid analog (Inhibitor) inhibitor->ca9 inhibition Inhibition inhibition->ca9

Caption: Hypoxia-induced CAIX signaling pathway and its inhibition.

loop_diuretic_mechanism cluster_lumen cluster_cell cluster_blood lumen Tubular Lumen cell Thick Ascending Limb Epithelial Cell blood Blood (Interstitial Fluid) na_lumen Na⁺ nkcc2 Na-K-Cl Cotransporter (NKCC2) na_lumen->nkcc2 Reabsorption k_lumen K⁺ k_lumen->nkcc2 Reabsorption cl_lumen 2Cl⁻ cl_lumen->nkcc2 Reabsorption na_k_atpase Na⁺/K⁺-ATPase na_blood Na⁺ na_k_atpase->na_blood 3 Na⁺ out romk ROMK K⁺ Channel romk->k_lumen K⁺ recycling clc Cl⁻ Channel cl_blood Cl⁻ clc->cl_blood Cl⁻ out k_blood K⁺ k_blood->na_k_atpase 2 K⁺ in inhibitor 2-Fluoro-5-sulfamoylbenzoic acid analog (Diuretic) inhibitor->nkcc2 Inhibition

Caption: Mechanism of action of loop diuretics on the Na-K-Cl cotransporter.

experimental_workflow start Start: Synthesize Analogs in_vitro In Vitro Screening (Carbonic Anhydrase Inhibition Assay) start->in_vitro in_vivo In Vivo Testing (Diuretic Activity Assay) start->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Selection lead_optimization->end

References

Comparative Biological Activity of 2-Fluoro-5-sulfamoylbenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-fluoro-5-sulfamoylbenzoic acid serves as a versatile scaffold for designing novel therapeutic agents. The strategic incorporation of a fluorine atom and a sulfamoyl group onto the benzoic acid core provides a unique combination of physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide offers a comparative analysis of the biological activities of its derivatives, focusing on their potential as enzyme inhibitors and anticancer agents, supported by available experimental data.

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, primarily as inhibitors of carbonic anhydrases and ectonucleotidases, and have shown promise in anticancer research. The electronic and steric properties of the fluorine and sulfamoyl moieties play a crucial role in their interaction with biological targets.

Enzyme Inhibition: A Primary Mechanism of Action

The sulfamoyl group is a key pharmacophore that enables these derivatives to act as potent inhibitors of zinc-containing enzymes, most notably carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Sulfonamides derived from this compound are potent inhibitors of carbonic anhydrases, enzymes that play a critical role in pH regulation and other physiological processes. The inhibitory activity is primarily attributed to the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[1][2]

A recent study on 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters, which are structurally related to the fluoro-derivatives, provided valuable insights into their inhibitory potential against various human carbonic anhydrase (hCA) isoforms. The study highlighted that substitutions on the phenyl ring significantly influence the inhibitory potency. For instance, a fluoro-substituted phenyl derivative exhibited a significantly lower inhibition constant (KI) against hCA IX compared to its chloro-substituted counterpart, indicating a substantial increase in potency.[3]

Table 1: Inhibitory Activity (KI, nM) of 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters against hCA Isoforms [3]

CompoundSubstitutionhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)
6 4-Chlorophenyl21.3>10035.2
8 4-Fluorophenyl44.6>1003.2
7 4-Nitrophenyl8.2>1008.8
9 4-Cyanophenyl3.752.739.4
Ectonucleotidase Inhibition

Derivatives of sulfamoylbenzoic acid have also been identified as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating extracellular nucleotide signaling. A study on sulfamoyl-benzamide derivatives revealed that 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a highly potent and selective inhibitor of h-NTPDase8, with an IC50 value of 0.28 µM.[4] This highlights the potential for developing selective inhibitors by modifying the substituents on the sulfamoyl and benzoyl moieties.

Table 2: Inhibitory Activity (IC50, µM) of Sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms [4]

CompoundDerivativeh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)
2a 5-(N-cyclopropylsulfamoyl)benzoic acid>50>501.32 ± 0.06>50
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid>50>50>500.28 ± 0.07
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13>500.72 ± 0.11>50
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide>500.27 ± 0.08>50>50
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide>500.29 ± 0.07>50>50
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide36 ± 2.4% inhibition at 100 µM0.13 ± 0.010.20 ± 0.072.46 ± 0.09

Anticancer Activity

The inclusion of a fluorine atom in heterocyclic and aromatic compounds is a well-established strategy in the design of anticancer agents, as it can enhance metabolic stability and binding affinity.[5][6] While specific studies on a broad range of this compound derivatives are limited, the general anticancer potential of fluorinated benzothiazoles and other related structures has been demonstrated.

For example, 5-fluoro-substituted benzothiazole derivatives have shown potent antiproliferative activity against various human cancer cell lines, with GI50 values in the sub-micromolar range.[6] This suggests that incorporating the this compound scaffold into larger heterocyclic systems could be a promising strategy for developing novel anticancer drugs.

Diuretic Activity

Experimental Protocols

Synthesis of Sulfamoylbenzamide Derivatives

A general synthetic route to sulfamoylbenzamide derivatives involves a two-step process:

  • Chlorosulfonation of 2-Fluorobenzoic Acid: 2-Fluorobenzoic acid is reacted with chlorosulfonic acid to yield 2-fluoro-5-chlorosulfonylbenzoic acid.

  • Amidation: The resulting sulfonyl chloride is then reacted with a desired amine to form the corresponding sulfonamide. The carboxylic acid group can be subsequently converted to an amide via standard coupling reactions.[10]

G cluster_synthesis General Synthesis of 2-Fluoro-5-sulfamoylbenzamides A 2-Fluorobenzoic Acid C 2-Fluoro-5-chlorosulfonylbenzoic Acid A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 2-Fluoro-5-(N-R1-sulfamoyl)benzoic Acid C->E Amidation D Amine (R1-NH2) D->E G 2-Fluoro-5-(N-R1-sulfamoyl)benzamide E->G Amide Coupling F Amine (R2-NH2) F->G

General synthetic pathway for 2-fluoro-5-sulfamoylbenzamides.
In Vitro Enzyme Inhibition Assay (General Workflow)

The inhibitory activity of the synthesized compounds against target enzymes is typically determined using in vitro assays.

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Calculate Percentage Inhibition D->E F Determine IC50/KI from Dose-Response Curve E->F

A generalized workflow for in vitro enzyme inhibition assays.
Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibition of carbonic anhydrase is the stopped-flow CO2 hydration assay. This technique measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, leading to a pH change that is monitored by a pH indicator.[10]

h-NTPDase Inhibition Assay

The malachite green assay is frequently used to measure the inhibition of h-NTPDases. This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP.[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents.

  • Sulfamoyl Group: An unsubstituted or monosubstituted sulfamoyl group is generally essential for potent carbonic anhydrase and diuretic activity.

  • Fluorine Atom: The fluorine atom at the 2-position can influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins and improving metabolic stability.

  • Substituents on the Amide/Sulfonamide: Modifications at these positions allow for the fine-tuning of selectivity and potency against different biological targets. For instance, in the h-NTPDase inhibitors, the nature of the substituent on the sulfamoyl nitrogen and the amide nitrogen dictates the isoform selectivity.[4]

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their ability to effectively inhibit key enzymes such as carbonic anhydrases and ectonucleotidases, coupled with the potential for anticancer activity, makes them attractive scaffolds for further drug discovery and development efforts. Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

References

Navigating Cross-Reactivity: A Comparative Guide to Assays for 2-Fluoro-5-sulfamoylbenzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Fluoro-5-sulfamoylbenzoic acid derivatives, understanding potential cross-reactivity is critical for accurate quantification and ensuring the specificity of therapeutic agents. While specific cross-reactivity data for this precise class of molecules is not extensively published, valuable insights can be drawn from assays developed for structurally analogous compounds, primarily sulfonamides and diuretics like furosemide. This guide provides a comparative overview of relevant assay methodologies, supported by experimental data and detailed protocols to aid in the selection and development of appropriate analytical strategies.

The structural similarity of this compound derivatives to sulfonamide antibiotics and loop diuretics necessitates a thorough evaluation of analytical methods to avoid false-positive results or inaccurate measurements.[1][2] Immunoassays, valued for their speed and sensitivity, are a primary tool for screening, but their susceptibility to cross-reactivity with related structures is a significant consideration.[3][4]

Comparison of Analytical Methodologies

A variety of techniques can be employed to assess the presence and concentration of sulfonamide-related compounds. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. High-performance liquid chromatography (HPLC) is a highly specific and quantitative method, often used for confirmation, while various immunoassay formats offer rapid screening capabilities.[5][6]

Assay TypePrincipleAdvantagesDisadvantagesCommon Analytes
ELISA (Enzyme-Linked Immunosorbent Assay) Competitive binding of target analyte and enzyme-labeled antigen to a limited number of antibody binding sites.High throughput, high sensitivity, quantitative.[3][7]Can be affected by matrix effects, potential for cross-reactivity.[5]Sulfonamides, Furosemide.[7][8]
Strip Assays (Lateral Flow) Immunochromatographic format where the analyte in the sample competes with a labeled antigen for antibody binding sites on a membrane.Rapid on-site screening, user-friendly, cost-effective.[6]Generally qualitative or semi-quantitative, may have lower sensitivity than ELISA.[6]Sulfonamides.
HPLC (High-Performance Liquid Chromatography) Separation of compounds based on their interaction with a stationary phase, followed by detection (e.g., UV or mass spectrometry).High specificity and accuracy, can quantify multiple analytes simultaneously.[5]Lower throughput, requires more extensive sample preparation, higher equipment cost.Sulfonamides, Fluorobenzoic acids.[5][9]
Fluorescence Polarization Immunoassay (FPIA) Competitive immunoassay where the binding of a fluorescently labeled antigen to an antibody is measured by changes in polarized light.Homogeneous assay (no separation steps), rapid.Sensitivity can be lower than ELISA.Sulfonamides, Fluoroquinolones.[10]

Quantitative Performance Data

The following tables summarize key performance metrics for various assays used to detect sulfonamides and related compounds, providing a baseline for expected performance when developing assays for this compound derivatives.

Table 1: Performance of a Broad-Specificity ELISA for Sulfonamides in Spiked Skimmed Milk [3]

AnalyteLimit of Detection (µg/L)Average Recovery (%)Coefficient of Variation (%)
Sulfamonomethoxine1.0072.0 - 107.5< 14.1
Sulfamethoxazole1.2572.0 - 107.5< 14.1
Sulfaquinoxaline2.9572.0 - 107.5< 14.1
Sulfadimethoxine3.3572.0 - 107.5< 14.1
Sulfamethazine6.1072.0 - 107.5< 14.1

Table 2: Comparison of IC50 Values (ng/mL) for a Generic Sulfonamide ELISA [7]

SulfonamideIC50 (ng/mL)
Sulfadiazine< 100
Sulfamerazine< 100
Sulfadimethoxine< 100
Sulfamethoxazole< 100
And 22 other sulfonamides< 100

Table 3: Recovery Rates for an Indirect Competitive ELISA for Sulfonamides in Fish Muscle [5]

AnalyteSpiked Concentration (ng/g)Average Recovery (%)
Sulfamerazine30 - 9071 - 95
Sulfadimethoxine30 - 9065 - 79
Sulfadiazine30 - 9072 - 95

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and adapting assays. Below are generalized protocols for common immunoassay and chromatographic techniques.

General Protocol for an Indirect Competitive ELISA

This protocol outlines the key steps for determining the presence of a target analyte through competition with a coating antigen.

ELISA_Workflow A Coat microtiter plate wells with antigen conjugate (e.g., BSA-hapten). B Wash wells to remove unbound antigen. A->B C Block non-specific binding sites (e.g., with BSA or non-fat milk). B->C D Wash wells. C->D E Add standard or sample, followed by specific primary antibody. D->E F Incubate to allow competition between free analyte and coated antigen for antibody binding. E->F G Wash wells to remove unbound antibody and analyte. F->G H Add enzyme-conjugated secondary antibody. G->H I Wash wells to remove unbound secondary antibody. H->I J Add substrate and incubate for color development. I->J K Stop the reaction and measure absorbance. J->K

Caption: Workflow for a typical indirect competitive ELISA.

General Protocol for HPLC Analysis

This protocol describes a typical workflow for the quantitative analysis of small molecules using HPLC.

HPLC_Workflow A Prepare mobile phase and equilibrate HPLC system. B Extract analyte from sample matrix (e.g., liquid-liquid or solid-phase extraction). A->B D Inject prepared sample onto the HPLC column. B->D C Prepare calibration standards and quality control samples. C->D E Separate analytes based on retention time. D->E F Detect analytes using UV or Mass Spectrometry. E->F G Integrate peak areas and quantify against the calibration curve. F->G

Caption: General workflow for sample analysis by HPLC.

Strategies for Modulating Cross-Reactivity

The development of antibodies with broad specificity for a class of compounds, or high specificity for a single molecule, is a key challenge in immunoassay design.[11] The choice of hapten used for immunization and the format of the immunoassay itself can significantly influence cross-reactivity.[3][10]

  • Hapten Design: Utilizing haptens that mimic a common structural moiety of a drug class can lead to the generation of "generic" antibodies with broad cross-reactivity. Conversely, using the entire molecule or a unique fragment as a hapten can produce more specific antibodies.[11]

  • Heterologous Assays: Employing a coating antigen that is structurally different from the hapten used for antibody production (a heterologous system) can often improve assay sensitivity.[3]

  • Assay Format: The concentration of antibodies and labeled reagents can alter the observed cross-reactivity. Assays performed at lower antibody and tracer concentrations tend to be more specific.[10] For example, a study demonstrated that for the same antibody, an ELISA format showed up to 8.5 times higher cross-reactivity for certain sulfonamides compared to a fluorescence polarization immunoassay (FPIA), which uses different reagent concentrations.[10]

The logical relationship for developing a class-selective immunoassay can be visualized as follows:

Hapten_Strategy cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_assay Assay Development Hapten Design Hapten (e.g., common sulfonamide backbone) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Conjugation Immunization Immunize Animal Conjugation->Immunization Screening Screen for Broad-Specificity Antibodies Immunization->Screening Format Select Assay Format (e.g., competitive ELISA) Screening->Format Optimization Optimize Reagent Concentrations Format->Optimization Validation Validate with Multiple Analogs Optimization->Validation

Caption: Strategy for developing a broad-specificity immunoassay.

References

A Comparative Guide to HPLC and LC-MS Methods for the Validation of 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for selecting an appropriate analytical technique and designing validation studies.

Comparison of Analytical Methods

The choice between HPLC with UV detection and LC-MS is contingent on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on the analyte's partitioning between a mobile and stationary phase, with detection via UV absorbance.Separation based on chromatography, with highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
Sensitivity Generally lower, with Limits of Quantification (LOQ) typically in the ng/mL to µg/mL range.[1]Significantly higher, with LOQs often in the sub-ng/mL to low ng/mL range.[2][3]
Selectivity Good, but can be susceptible to interference from co-eluting compounds that absorb at a similar wavelength.Excellent, due to the specificity of mass detection, making it ideal for complex matrices.
Sample Matrix Well-suited for relatively clean samples such as bulk drug and pharmaceutical formulations.[4]Ideal for complex biological matrices like plasma, urine, and whole blood, where high selectivity is crucial.[2][5]
Cost Lower initial instrument and operational costs.Higher initial instrument and maintenance costs.
Expertise Requires a moderate level of expertise for operation and method development.Demands a higher level of expertise for method development, data interpretation, and maintenance.

Quantitative Data Comparison

The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods for Furosemide and other related sulfonamides. These values can be considered as performance benchmarks when developing a method for 2-Fluoro-5-sulfamoylbenzoic acid.

Table 1: HPLC Method Validation Parameters for Furosemide
ParameterTypical PerformanceReference
Linearity Range 0.5 - 50 µg/mL[6]
5.2 - 25,000 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1][6]
Accuracy (% Recovery) Within 98-102%[4]
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) 5.2 ng/mL[1]
Limit of Quantification (LOQ) 15.8 ng/mL[1]
320 ng/mL[6]
Table 2: LC-MS/MS Method Validation Parameters for Furosemide
ParameterTypical PerformanceReference
Linearity Range 0.100 – 50.0 μg/mL (in urine)[2]
2.5 - 1250 ng/mL (in dried blood spots)[3]
0.05 - 50 µg/ml (in whole blood)[5]
Correlation Coefficient (r²) ≥ 0.999[2]
≥ 0.99[3]
Accuracy (% of Nominal) Inter-day: 99.2% – 102%[2]
Within ± 15% (± 20% for LLOQ)[5]
Precision (% RSD) Intra-day: 1.86% – 10.2%[2]
Inter-day: 3.38% – 7.41%[2]
Limit of Quantification (LOQ) 0.100 µg/mL (in urine)[2]
2.5 ng/mL (in dried blood spots)[3]
0.05 µg/ml (in whole blood)[5]

Experimental Protocols

Below are representative experimental methodologies for HPLC and LC-MS analysis, which can be adapted for this compound.

Representative HPLC-UV Method

This method is suitable for the quantification of the main component in bulk drug or simple pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 5.5) and an organic solvent (e.g., methanol) in a 70:30 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 235 nm (this should be optimized based on the UV spectrum of this compound).[6]

  • Injection Volume: 10 µL.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range.

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

Representative LC-MS/MS Method

This method is ideal for trace-level quantification in complex biological matrices.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.2% acetic acid in water.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Ionization Mode: Negative ion mode is often suitable for acidic compounds like Furosemide.[3]

  • Mass Transitions: The specific precursor and product ions for this compound and a suitable internal standard would need to be determined by direct infusion. For Furosemide, a common transition is m/z 328.9 -> 284.8.[3]

  • Sample Preparation (e.g., for plasma or urine):

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash away interferences, and elute the analyte with a suitable solvent.[2]

    • Protein Precipitation (for plasma): Add a precipitating agent like acetonitrile or methanol to the plasma sample, vortex, and centrifuge to remove proteins.

    • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase for injection.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the validation process for HPLC and LC-MS methods.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram linearity Linearity & Range chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision specificity Specificity chromatogram->specificity lod_loq LOD & LOQ chromatogram->lod_loq robustness Robustness chromatogram->robustness

Caption: General workflow for HPLC method validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation sample_collection Collect Biological Sample (e.g., Plasma, Urine) extraction Extraction (SPE, LLE, or PPT) sample_collection->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution lcms_system LC-MS/MS System reconstitution->lcms_system data_acquisition Data Acquisition (MRM) lcms_system->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision selectivity Selectivity data_acquisition->selectivity matrix_effect Matrix Effect data_acquisition->matrix_effect stability Stability data_acquisition->stability

Caption: Typical workflow for LC-MS/MS bioanalytical method validation.

References

Comparing the efficacy of different synthetic routes to 2-Fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-Fluoro-5-sulfamoylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on efficacy, supported by experimental data from analogous reactions, to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute A: Electrophilic SubstitutionRoute B: Diazotization and Fluorination
Starting Material 2-Fluorobenzoic acid2-Amino-5-sulfamoylbenzoic acid
Key Reactions Chlorosulfonylation, AminationDiazotization, Balz-Schiemann Reaction
Number of Steps 22
Estimated Overall Yield Good to Excellent (likely >70%)Moderate to Good (potentially 50-65%)
Reagent Availability Readily availableStarting material requires synthesis
Scalability Generally straightforwardDiazonium intermediates can be hazardous on a large scale.[1][2]
Potential Challenges Handling of chlorosulfonic acidStability and handling of diazonium salts, potential for side reactions.[1][2]

Logical Workflow for Comparing Synthetic Routes

G cluster_0 Route A: Electrophilic Substitution cluster_1 Route B: Diazotization and Fluorination cluster_2 Comparison Metrics A1 Start: 2-Fluorobenzoic Acid A2 Step 1: Chlorosulfonylation A1->A2 C4 Cost & Availability of Starting Materials A1->C4 A3 Intermediate: 2-Fluoro-5-(chlorosulfonyl)benzoic acid A2->A3 C3 Safety A2->C3 A4 Step 2: Amination A3->A4 A5 Product: this compound A4->A5 A4->C3 C1 Yield A5->C1 C2 Purity A5->C2 C5 Scalability A5->C5 B1 Start: 2-Amino-5-sulfamoylbenzoic acid B2 Step 1: Diazotization B1->B2 B1->C4 B3 Intermediate: Diazonium Salt B2->B3 B2->C3 B4 Step 2: Balz-Schiemann Reaction B3->B4 B5 Product: this compound B4->B5 B4->C3 B5->C1 B5->C2 B5->C5 Decision Select Optimal Route C1->Decision C2->Decision C3->Decision C4->Decision C5->Decision

Caption: Workflow for comparing synthetic routes to this compound.

Route A: Electrophilic Substitution Pathway

This route commences with the readily available 2-fluorobenzoic acid and introduces the sulfamoyl group through a two-step electrophilic substitution followed by amination.

Step 1: Chlorosulfonylation of 2-Fluorobenzoic Acid

The initial step involves the reaction of 2-fluorobenzoic acid with chlorosulfonic acid to yield 2-fluoro-5-(chlorosulfonyl)benzoic acid. The fluorine atom and the carboxylic acid group on the aromatic ring direct the incoming chlorosulfonyl group to the 5-position.

  • Experimental Protocol (Adapted from a similar synthesis):

    • In a flask equipped with a stirrer and a gas outlet, cool chlorosulfonic acid (5 molar equivalents) to 0-5°C.

    • Slowly add 2-fluorobenzoic acid (1 molar equivalent) to the cooled chlorosulfonic acid while maintaining the temperature.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain 2-fluoro-5-(chlorosulfonyl)benzoic acid.

Step 2: Amination of 2-Fluoro-5-(chlorosulfonyl)benzoic acid

The sulfonyl chloride intermediate is then reacted with an ammonia source, such as aqueous ammonia, to form the desired this compound.

  • Experimental Protocol:

    • Suspend 2-fluoro-5-(chlorosulfonyl)benzoic acid (1 molar equivalent) in an inert solvent such as THF or dioxane.

    • Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

    • After the addition, allow the reaction mixture to stir at room temperature for several hours or overnight.

    • If a precipitate forms, collect it by filtration. If not, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

  • Expected Efficacy: The amination of sulfonyl chlorides is typically a high-yielding reaction, with reported yields for similar substrates often in the range of 75-95%.

Route B: Diazotization and Fluorination Pathway

This alternative route begins with a pre-functionalized benzene ring containing the amino and sulfamoyl groups, followed by the introduction of the fluorine atom via a Balz-Schiemann reaction.

Step 1: Synthesis of 2-Amino-5-sulfamoylbenzoic acid

The starting material for this route, 2-amino-5-sulfamoylbenzoic acid, can be synthesized from 2-aminobenzoic acid (anthranilic acid) through chlorosulfonylation and subsequent amination.

  • Experimental Protocol (Adapted from a similar synthesis):

    • Add 2-aminobenzoic acid portion-wise to an excess of chlorosulfonic acid at a low temperature.

    • Heat the mixture to facilitate the reaction.

    • Carefully quench the reaction mixture in ice water to precipitate the 2-amino-5-(chlorosulfonyl)benzoic acid.

    • React the intermediate sulfonyl chloride with aqueous ammonia to yield 2-amino-5-sulfamoylbenzoic acid.

  • Expected Efficacy: This multi-step synthesis of the starting material adds complexity to the overall process, and the yield for each step would need to be optimized.

Step 2: Diazotization and Balz-Schiemann Reaction

The key step in this route is the conversion of the amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to introduce the fluorine atom.

  • Experimental Protocol:

    • Dissolve 2-amino-5-sulfamoylbenzoic acid (1 molar equivalent) in an aqueous solution of fluoroboric acid (HBF4).

    • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the low temperature.

    • Stir the mixture for a short period to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.

    • Isolate the diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ether).

    • Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition yields the desired this compound.[1][3]

    • The crude product can be purified by recrystallization.

  • Expected Efficacy: The Balz-Schiemann reaction can provide good yields, with some examples reporting around 70-89%.[3] However, the yield can be substrate-dependent, and the presence of the sulfamoyl group might influence the reaction's efficiency. The handling of potentially explosive diazonium salts is a significant safety consideration.[1][2]

Summary and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

Route A is likely the more efficient and scalable method due to the high anticipated yields of each step and the use of a readily available starting material. The main safety consideration is the handling of corrosive chlorosulfonic acid.

Route B offers an alternative approach but is hampered by the need to first synthesize the starting material and the inherent safety risks associated with isolating and handling diazonium salts. While the Balz-Schiemann reaction itself can be high-yielding, the overall yield of this multi-step process may be lower than that of Route A.

For researchers seeking a reliable and high-yielding synthesis, Route A is the recommended pathway . However, the choice of synthesis will ultimately depend on the specific laboratory capabilities, scale of the reaction, and the availability of starting materials.

References

In Silico Showdown: Unraveling the Binding Modes of 2-Fluoro-5-sulfamoylbenzoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, in silico studies have become an indispensable tool for rapidly predicting and analyzing the interaction between small molecules and their biological targets. This guide provides a comparative analysis of the predicted binding modes of 2-Fluoro-5-sulfamoylbenzoic acid, a compound of interest in medicinal chemistry, against a backdrop of structurally related sulfonamide derivatives. By leveraging computational methodologies, we aim to elucidate the key molecular interactions that govern binding affinity and selectivity, offering valuable insights for researchers and drug development professionals.

While direct in silico studies on this compound are not extensively available in the public domain, its structural motifs—a sulfonamide group and a benzoic acid scaffold—are characteristic of a well-established class of enzyme inhibitors. Notably, sulfonamides are renowned for their ability to target carbonic anhydrases (CAs), metalloenzymes implicated in a range of physiological and pathological processes, including cancer.[1][2][3] This comparison, therefore, draws upon data from computational studies of other sulfonamide-based inhibitors to forecast the potential binding behavior of this compound and to benchmark its predicted efficacy against known alternatives.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of various sulfonamide-based compounds against different carbonic anhydrase isoforms, as determined by computational docking and molecular dynamics simulations. These values, presented as binding free energy (in kcal/mol) or IC50, provide a quantitative measure of the predicted or actual potency of these inhibitors. A more negative binding energy typically indicates a more favorable and stable interaction.

Compound IDTarget EnzymeBinding Free Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Hypothetical: this compound CA IXNot AvailableN/APredicted: Thr200, Thr201, His93, Leu196-
ZINC613262012CA IX-10.92N/AThr200, Thr201[1]
ZINC427910039CA IX-18.77N/AThr200, Thr201[1]
DB00482 (Dorzolamide)CA IX-12.29N/AThr200, Thr201[1]
9FKCA IX-8.2N/AThr200, Thr201[1]
CJKCA IX-8.3N/AThr200, Thr201[1]
FraxosidehCAIX-7.67N/ANot Specified[2]
ScopolinhCAIX-4.97N/ANot Specified[2]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)DHPS-8.150-150Not Specified[4]
Compound 5oα-glucosidase-9.7-Not Specified[5]
CiprofloxacinTopo2b-9.62-ASP479[6]
MoxifloxacinTopo2b-9.95-LYS456[6]

Note: Data for this compound is hypothetical and based on the common interaction patterns of related sulfonamides.

Visualizing Molecular Interactions and Workflows

To better understand the context of these in silico studies, the following diagrams illustrate a relevant biological pathway and a typical computational workflow.

signaling_pathway cluster_0 Tumor Microenvironment cluster_1 Cellular Effects Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α CA IX CA IX HIF-1α->CA IX Upregulation Extracellular Acidosis Extracellular Acidosis CA IX->Extracellular Acidosis Catalyzes CO2 hydration Tumor Cell Survival Tumor Cell Survival Extracellular Acidosis->Tumor Cell Survival Proliferation Proliferation Extracellular Acidosis->Proliferation Metastasis Metastasis Extracellular Acidosis->Metastasis Sulfonamide Inhibitors Sulfonamide Inhibitors Sulfonamide Inhibitors->CA IX Inhibition experimental_workflow Target_Selection Target Identification (e.g., Carbonic Anhydrase IX) Protein_Preparation Protein Structure Preparation (from PDB, e.g., 2XCS) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Library Preparation (e.g., ZINC database, in-house compounds) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Analysis Binding Pose and Interaction Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (e.g., LAMMPS, GROMACS) Pose_Analysis->MD_Simulation Binding_Energy_Calculation Binding Free Energy Calculation (e.g., MM/PBSA) MD_Simulation->Binding_Energy_Calculation Lead_Identification Lead Compound Identification Binding_Energy_Calculation->Lead_Identification

References

A Comparative Guide to 2-Fluoro-5-sulfamoylbenzoic Acid and Other Sulfonamides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluoro-5-sulfamoylbenzoic acid's potential performance against other sulfonamides, supported by established experimental protocols and representative data from the scientific literature.

Sulfonamides are a versatile class of compounds with a broad range of therapeutic applications, acting as antibacterial agents, diuretics, anticonvulsants, and inhibitors of the zinc-containing metalloenzymes, carbonic anhydrases (CAs). This compound belongs to this class and its therapeutic potential is benchmarked here against other well-established sulfonamides, particularly in the context of carbonic anhydrase inhibition and diuretic activity.

Quantitative Comparison of Inhibitory Potency against Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
Furosemide>10000304510000
Hydrochlorothiazide74003045>10000
Indapamide98004563>10000
Benzolamide3093120
Representative Benzenesulfonamide Derivative 41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4

Note: Data for the "Representative Benzenesulfonamide Derivative" is a range derived from published studies on various benzenesulfonamide compounds to illustrate the potential potency of this class of inhibitors.[1]

Experimental Protocols

To ensure robust and reproducible comparative studies, detailed experimental protocols are essential. The following are standard methodologies for assessing the carbonic anhydrase inhibitory and diuretic activities of sulfonamides.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a widely accepted method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.[2][3]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound) and reference sulfonamides

  • HEPES buffer (pH 7.5)

  • Phenol red as a pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the test and reference compounds, typically in DMSO.

  • In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution.

  • The hydration of CO₂ by the enzyme leads to the formation of bicarbonate and a proton, causing a pH decrease.

  • This pH change is monitored by the change in absorbance of the phenol red indicator.

  • The initial rate of the reaction is measured at various inhibitor concentrations.

  • The IC₅₀ (inhibitor concentration that causes 50% inhibition) is determined from a plot of reaction rate versus inhibitor concentration.

  • The Ki is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)

This protocol is a standard method for screening the diuretic, natriuretic, and kaliuretic effects of new compounds.[4]

Animals:

  • Male Wistar rats (150-200 g)

Procedure:

  • Acclimatize rats in metabolic cages for several days before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer a saline load (0.9% NaCl, 25 mL/kg) orally to all animals to ensure a uniform state of hydration.

  • Divide the animals into groups: a control group (vehicle only), a standard group (e.g., Furosemide, 10 mg/kg), and test groups (different doses of the test compound).

  • Administer the respective treatments orally.

  • Collect urine over a period of 5-6 hours.

  • Measure the total urine volume for each animal.

  • Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic activity (ratio of urine volume of the test group to the control group) and electrolyte excretion.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesis of This compound s2 Purification & Characterization (NMR, MS) s1->s2 i1 Carbonic Anhydrase Inhibition Assay (Stopped-Flow) s2->i1 v1 Diuretic Activity Assay (Rat Model) s2->v1 i2 Determination of Ki values for hCA Isoforms i1->i2 d1 Data Analysis & Comparison i2->d1 d2 Structure-Activity Relationship (SAR) Analysis i2->d2 v2 Measurement of Urine Volume & Electrolytes v1->v2 v2->d1 v2->d2

Caption: A generalized workflow for the synthesis and evaluation of sulfonamide-based inhibitors.

carbonic_anhydrase_inhibition CA Carbonic Anhydrase (Active Site with Zn²⁺) HCO3 H⁺ + HCO₃⁻ CA->HCO3 CO2 CO₂ + H₂O CO2->CA Catalysis Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CA Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Concluding Remarks

While direct comparative data for this compound remains to be published, the established protocols and representative data for other sulfonamides provide a solid framework for its evaluation. Its structural similarity to other potent carbonic anhydrase inhibitors suggests it may exhibit significant activity. Future research should focus on obtaining specific Ki values for this compound against a panel of hCA isoforms and conducting in vivo studies to determine its diuretic efficacy and pharmacokinetic profile. This will enable a more definitive benchmarking against existing sulfonamide-based therapeutics.

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-5-sulfamoylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 2-Fluoro-5-sulfamoylbenzoic acid, a compound used in research and drug development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

All chemical waste must be handled in accordance with local, state, and federal regulations.[1] This guide provides a general framework; however, laboratory personnel must consult their institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling and disposal.

Core Disposal Principles

The disposal of this compound, as with most solid chemical waste, follows a strict protocol to minimize risk. Under no circumstances should this chemical be disposed of in a sink, floor drain, or as general waste.[2] Improper disposal can lead to environmental contamination and potential legal and financial penalties for non-compliance.[2]

Waste should be collected in a designated, chemically compatible container that is clearly labeled as "Hazardous Waste" and specifies the contents.[3][4] These containers must be kept tightly closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA).[2][4]

Quantitative Waste Management Guidelines

To ensure compliance and safety, laboratories must adhere to specific quantitative limits for hazardous waste accumulation. These limits are established by regulatory bodies like the Environmental Protection Agency (EPA).

ParameterGuidelineRegulatory Context
Maximum Satellite Accumulation Area (SAA) Volume Do not accumulate more than 55 gallons of chemical waste at any time.[2][3]Governed by the EPA's Hazardous Waste Generator Improvements Rule.
Acute Hazardous Waste Limit Do not store more than one quart of acute hazardous waste at one time.[5]It is crucial to determine if this compound is classified as an acute hazardous waste.
Sanitary Sewer pH Range All material discharged to the sanitary sewer must be between pH 5.5 and 9.0.[2]This is a general guideline; however, this compound should not be sewer-disposed.
Generator Status Threshold Facilities generating more than 100 kg (220 lbs) of hazardous waste in a month must have an EPA identification number.[3]This determines the specific regulations a facility must follow.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Minor Spill (Solid)

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or if dust is generated, respiratory protection may be necessary.

  • Containment: Use a dry cleanup procedure to avoid generating dust.[1][6] Moisten the spilled material lightly with water if necessary to prevent it from becoming airborne.[7]

  • Collection: Carefully sweep or shovel the material into a suitable, labeled container for waste disposal.[1][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste.

Major Spill

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency responders.[1]

  • Secure: Prevent entry to the contaminated area.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

start Start: Generation of 2-Fluoro-5-sulfamoylbenzoic acid waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Chemically Compatible Waste Container ppe->container label Label Container: 'Hazardous Waste' + Chemical Name container->label transfer Transfer Waste to Container label->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa log Log Waste in Laboratory Inventory saa->log pickup Arrange for Pickup by Licensed Waste Disposal Vendor log->pickup end End: Waste Removed for Proper Disposal pickup->end

Caption: Workflow for proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Fluoro-5-sulfamoylbenzoic acid (CAS No. 112887-25-9). Adherence to these procedural steps is critical for ensuring laboratory safety and minimizing risk.

Hazard and Safety Data Summary

This compound is classified with several hazards that necessitate careful handling. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] Below is a summary of its hazard classifications.

Hazard ClassificationGHS CodeHazard Statement
Acute toxicity, OralH302Harmful if swallowed
Skin irritationH315Causes skin irritation
Eye irritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Protection TypeRecommended Equipment
Eye/Face Chemical safety goggles and a face shield should be worn to protect against splashes and dust.
Skin A lab coat and chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[2][3][4][5][6]
Respiratory A NIOSH-approved respirator is necessary if dust is generated or if working outside of a ventilated enclosure.[4]

Operational Plan: Step-by-Step Handling and Disposal

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to control dust and vapor exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][6][7]

2. Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to minimize inhalation of dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[7]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

4. Spill Response:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

5. Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[8]

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

prep Preparation - Don appropriate PPE - Verify fume hood function handling Handling - Weigh and transfer in fume hood - Prepare solutions carefully prep->handling use Use in Experiment - Follow experimental protocol handling->use cleanup Cleanup - Decontaminate work surfaces - Remove PPE correctly use->cleanup disposal Waste Disposal - Collect in labeled hazardous waste container - Follow institutional procedures cleanup->disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-sulfamoylbenzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。